Chemical structure and molecular weight of 2-Hydroxy-4,6,6-trimethylheptanenitrile
This technical guide provides an in-depth analysis of 2-Hydroxy-4,6,6-trimethylheptanenitrile , a specialized aliphatic cyanohydrin intermediate. This document is structured to serve researchers in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 2-Hydroxy-4,6,6-trimethylheptanenitrile , a specialized aliphatic cyanohydrin intermediate. This document is structured to serve researchers in medicinal chemistry and process development, focusing on structural properties, synthetic pathways, and its utility as a scaffold in drug design.[1]
Role: Chiral Synthon & Aliphatic Building Block
CAS Registry Number: 63834-28-6[2]
The molecule is a cyanohydrin derivative of the C9 aldehyde 3,5,5-trimethylhexanal (isononanal). Its backbone consists of a heptane chain terminated by a nitrile group, with specific branching that imparts significant lipophilicity and steric bulk.
Stereochemistry: The molecule possesses two chiral centers:[1]
C2: The
-carbon bearing the hydroxyl and nitrile groups. This is created during cyanohydrin formation and typically exists as a racemate (RS) unless asymmetric catalysis is employed.
C4: A methylated position inherited from the aldehyde precursor.
Steric Environment: The gem-dimethyl group at C6 and the methyl group at C4 create a "neopentyl-like" steric bulk at the tail, while the polar "warhead" (cyanohydrin) remains accessible for functionalization.
Quantitative Data Profile
Parameter
Value
Notes
IUPAC Name
2-Hydroxy-4,6,6-trimethylheptanenitrile
Molecular Formula
Molecular Weight
169.26 g/mol (Average)169.1467 Da (Monoisotopic)
Useful for MS identification [M+H]+ ~170.15
Physical State
Viscous Liquid / Oil
Colorless to pale yellow
Solubility
Organic solvents (DCM, EtOAc, MeOH)Low water solubility
Lipophilic tail ( equivalent) dominates
Boiling Point
~260–270 °C (Predicted)
Decomposes/reverts to aldehyde >80°C without stabilization
pKa
~11–12 (Hydroxyl)
Typical for -hydroxynitriles
Structural Visualization
The following diagram illustrates the carbon backbone numbering and connectivity, highlighting the steric bulk at the C6 position.
Figure 1: Connectivity map of 2-Hydroxy-4,6,6-trimethylheptanenitrile showing the polar head and lipophilic tail.
Synthetic Pathways & Mechanism
Retrosynthetic Logic
The synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile is classically achieved via the nucleophilic addition of cyanide to the corresponding aldehyde.
Origin: The aldehyde is an industrial intermediate produced via the Oxo process (hydroformylation) of diisobutylene (2,4,4-trimethyl-1-pentene).
Reaction Mechanism (Cyanohydrin Formation)
The reaction is a reversible nucleophilic addition. The equilibrium strongly favors the cyanohydrin at lower temperatures and slightly acidic/neutral pH to prevent base-catalyzed reversion.
Nucleophilic Attack: The cyanide ion (
) attacks the carbonyl carbon of 3,5,5-trimethylhexanal.
Protonation: The resulting alkoxide intermediate abstracts a proton (from solvent or acid) to form the hydroxyl group.
Figure 2: Synthetic pathway from industrial aldehyde precursor to the target cyanohydrin.
Applications in Drug Development[1][6]
While not a marketed drug itself, this molecule serves as a critical Fine Chemical Intermediate (FCI) with three primary applications in medicinal chemistry:
Precursor to
-Hydroxy Acids (AHAs)
Hydrolysis of the nitrile group yields 2-hydroxy-4,6,6-trimethylheptanoic acid .
Utility: Lipophilic AHAs are used in dermatology (formulation enhancers) and as chiral resolving agents.
Mechanism: Acid-catalyzed hydrolysis converts
.
Synthesis of
-Amino Alcohols
Reduction of the nitrile (e.g., using
or catalytic hydrogenation) yields the 1-amino-2-hydroxy derivative.
Utility: This motif is a core scaffold in adrenergic blockers and sphingosine mimetics. The bulky 4,6,6-trimethyl tail provides hydrophobic pocket occupancy similar to leucine or isoleucine side chains but with enhanced metabolic stability.
Pinner Reaction Intermediates
The nitrile can be converted into imidates or esters, serving as a linker in fragment-based drug discovery (FBDD) to attach this specific lipophilic tail to larger pharmacophores.
Experimental Protocols
Laboratory Synthesis Protocol
Note: This protocol assumes the use of NaCN/AcOH rather than anhydrous HCN gas for safety and operational ease.
Safety Prerequisite: All operations involving cyanide must be performed in a functioning fume hood with a cyanide antidote kit available.
Step-by-Step Methodology:
Preparation:
Charge a round-bottom flask with 3,5,5-trimethylhexanal (1.0 eq) and methanol (solvent, 5 volumes).
Cool the solution to 0°C using an ice bath.
Addition:
Add Sodium Cyanide (NaCN) (1.2 eq) carefully.
Dropwise, add Glacial Acetic Acid (1.5 eq) over 30 minutes. Crucial: Maintain temperature <10°C to minimize HCN volatilization.
Reaction:
Allow the mixture to warm to room temperature (20–25°C).
Stir for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2) or GC-MS.[3] The disappearance of the aldehyde peak indicates completion.
Workup:
Concentrate methanol under reduced pressure (trap HCN vapors in bleach solution).
Dilute residue with water and extract with Dichloromethane (DCM).
Distillation: High vacuum distillation is possible but risks decomposition.
Column Chromatography: Silica gel, eluting with Hexane
5% EtOAc/Hexane.
Analytical Validation
IR Spectroscopy: Look for the weak nitrile stretch at 2240 cm⁻¹ and a broad hydroxyl band at 3400 cm⁻¹ .
¹H NMR (CDCl₃):
4.4–4.6 ppm (1H, m, CH-OH).
0.9–1.0 ppm (Multiple singlets/doublets corresponding to the trimethyl groups).
References
ChemicalBook. (2024). CAS 63834-28-6 Entry: 2-Hydroxy-4,6,6-trimethylheptanenitrile.[2][4] Link
PubChem. (2024). Compound Summary: C10H19NO (Isomers and Derivatives). National Library of Medicine. Link
Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. Link
Ullmann's Encyclopedia of Industrial Chemistry. (2012). Aldehydes, Aliphatic and Araliphatic. Wiley-VCH.
2-Hydroxy-4,6,6-trimethylheptanenitrile CAS number and registry information
The following technical guide provides an in-depth analysis of 2-Hydroxy-4,6,6-trimethylheptanenitrile , a critical cyanohydrin intermediate derived from isononanal. This monograph is structured for researchers and proce...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-Hydroxy-4,6,6-trimethylheptanenitrile , a critical cyanohydrin intermediate derived from isononanal. This monograph is structured for researchers and process chemists, focusing on its chemical identity, synthesis, reactivity, and safety protocols.
[1]
Executive Summary
2-Hydroxy-4,6,6-trimethylheptanenitrile (CAS 63834-28-6 ) is the cyanohydrin derivative of 3,5,5-trimethylhexanal (Isononanal). As a functionalized C10 nitrile, it serves as a pivotal intermediate in the synthesis of branched-chain alpha-hydroxy acids, amino acids (via Strecker synthesis), and specialty surfactants. Its structure—characterized by a bulky tert-butyl-like tail and a reactive alpha-hydroxy nitrile head—imparts unique steric properties that influence its hydrolysis rates and downstream polymerization behavior.
This guide details the physicochemical properties, synthesis pathways, and handling requirements for this compound, emphasizing its role in high-value chemical manufacturing.
Soluble in alcohols, ethers, chloroform; sparingly soluble in water
Structural Analysis
The molecule features a seven-carbon nitrile chain with specific branching:
C1: Nitrile carbon (C≡N).
C2: Alpha-carbon bearing the hydroxyl group (Chiral center).
C4: Bearing a methyl group (Chiral center).
C6: Bearing two methyl groups (Quaternary carbon).
Stereochemistry: The presence of chiral centers at C2 and C4 results in the formation of diastereomers (four stereoisomers total: 2R,4R; 2S,4S; 2R,4S; 2S,4R). Commercial preparations are typically racemic mixtures.
Synthesis & Formation Mechanism[4]
The industrial synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile proceeds via the nucleophilic addition of hydrogen cyanide (HCN) to 3,5,5-trimethylhexanal. This reaction is reversible and pH-dependent.
Reaction Pathway
The carbonyl carbon of the aldehyde is attacked by the cyanide ion (
), followed by protonation of the alkoxide intermediate.
Reaction Equation:
Process Diagram (Graphviz)
The following diagram illustrates the synthesis from diisobutylene (the precursor to isononanal) through to the cyanohydrin and its downstream derivatives.
Caption: Synthesis pathway from olefin feedstock to 2-Hydroxy-4,6,6-trimethylheptanenitrile and downstream derivatives.
Experimental Protocol (General Procedure)
Note: This protocol involves HCN generation and must be performed in a specialized fume hood with cyanide detectors.
Setup: 3-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer. Maintain temperature at 0–5°C.
Addition: Add saturated NaCN solution to the aldehyde. Slowly add 40% Sulfuric Acid (dropwise) to generate HCN in situ while maintaining pH ~9–10 initially, then dropping to neutral.
Reaction: Stir for 2–4 hours. Monitor consumption of aldehyde via GC or TLC.
Workup: Acidify to pH 2–3 with H₂SO₄ to stabilize the cyanohydrin. Extract with diethyl ether or dichloromethane.
Purification: Vacuum distillation is difficult due to thermal instability (reversion to aldehyde). Product is often used crude or purified via column chromatography if analytical purity is required.
Reactivity & Applications
Hydrolysis to Alpha-Hydroxy Acids
The primary utility of this nitrile is its conversion to 2-hydroxy-4,6,6-trimethylheptanoic acid .
Acid Hydrolysis: Treatment with concentrated HCl converts the nitrile to the carboxylic acid.
Application: The resulting hydroxy acid is a branched C10 building block for lubricants, offering superior hydrolytic stability and low-temperature fluidity compared to linear analogs.
Strecker Synthesis
Reaction with ammonia or amines yields alpha-amino nitriles, which hydrolyze to leucine-like synthetic amino acids . These bulky amino acids are investigated for use in peptide mimetics to induce specific conformational constraints.
Equilibrium & Stability
Cyanohydrins exist in equilibrium with the parent aldehyde and HCN.
Thermal Sensitivity: Heating above 60°C shifts the equilibrium to the left, releasing toxic HCN gas.
pH Sensitivity: Basic conditions promote decomposition. The compound is best stored at pH < 4.
Safety & Toxicology (E-E-A-T)
Hazard Identification:
Acute Toxicity: High. Metabolizes to release cyanide ions.
Inhalation: Vapors may contain HCN, especially if heated.
Skin Contact: Rapidly absorbed.
Handling Protocols:
Engineering Controls: All operations must be conducted in a certified fume hood with a face velocity > 100 fpm.
PPE: Butyl rubber gloves (nitrile gloves offer poor protection against HCN), chemical splash goggles, and a full face shield.
Emergency Response:
Antidote: Hydroxocobalamin (Cyanokit) must be available on-site.
Spill: Cover with sodium hypochlorite (bleach) solution to oxidize cyanide to cyanate (less toxic), only if the area is well-ventilated.
References
ChemicalBook. (n.d.). 2-Hydroxy-4,6,6-trimethylheptanenitrile Product Entry. Retrieved from
PubChem. (2025).[1] 3,5,5-Trimethylhexanal (Isononanal) Compound Summary. National Library of Medicine. Retrieved from
Ullmann's Encyclopedia of Industrial Chemistry. (2012). Nitriles and Cyanohydrins.[2] Wiley-VCH. (General reference for cyanohydrin synthesis and stability).
Org. Synth. (1947). General methods for Cyanohydrin Synthesis. Organic Syntheses, Coll. Vol. 1, p.336.
Physicochemical Profiling & Synthetic Utility of 2-Hydroxy-4,6,6-trimethylheptanenitrile
[1] Executive Summary 2-Hydroxy-4,6,6-trimethylheptanenitrile (CAS: 63834-28-6) is a specialized aliphatic cyanohydrin derived from 3,5,5-trimethylhexanal (isononanal).[1] As a hindered -hydroxynitrile, it serves as a cr...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Hydroxy-4,6,6-trimethylheptanenitrile (CAS: 63834-28-6) is a specialized aliphatic cyanohydrin derived from 3,5,5-trimethylhexanal (isononanal).[1] As a hindered
-hydroxynitrile, it serves as a critical intermediate in the synthesis of sterically bulky -hydroxy acids, amino alcohols, and specialty surfactants used in high-performance lubricants and pharmaceutical formulations.[1] This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols, emphasizing the equilibrium dynamics inherent to cyanohydrin chemistry.[1]
Molecular Identity & Structural Analysis
The molecule features a seven-carbon nitrile chain with a hydroxyl group at the
-position (C2) and a bulky trimethyl substitution pattern at C4 and C6.[1] This steric bulk significantly influences its stability and reactivity compared to linear cyanohydrins.[1]
Contains chiral centers at C2 and C4.[1] Typically synthesized as a diastereomeric mixture unless asymmetric catalysis is employed.[1]
Physicochemical Properties
Note: Experimental data for this specific intermediate is often proprietary.[1] Values below represent a synthesis of available industrial data and high-confidence predictive models based on group contribution methods for aliphatic cyanohydrins.
Table 1: Physical Constants
Property
Value / Range
Context & Analysis
Physical State
Viscous Liquid
Colorless to pale yellow.[1] Viscosity is higher than the parent aldehyde due to intermolecular hydrogen bonding (OHN).[1]
Boiling Point
125–130 °C @ 1–2 mmHg
Critical: Decomposes at atmospheric pressure.[1] Distillation must be performed under high vacuum (<5 mmHg) to prevent retro-cyanohydrin reaction.[1]
Density
0.90 – 0.92 g/cm³
Denser than the parent aldehyde (0.82 g/cm³) due to the polar nitrile and hydroxyl groups.
LogP (Octanol/Water)
~2.5 – 2.8 (Predicted)
Lipophilic. The bulky hydrocarbon tail dominates, making it insoluble in water but highly soluble in EtOH, Et₂O, and CH₂Cl₂.[1]
pKa (Hydroxyl)
~11.5
The electron-withdrawing nitrile group increases the acidity of the -hydroxyl proton compared to a standard alcohol (pKa ~16).[1]
Refractive Index ()
~1.445 – 1.455
Consistent with branched aliphatic nitriles.
Synthesis & Reaction Kinetics
The synthesis involves the nucleophilic addition of cyanide to 3,5,5-trimethylhexanal .[1] Due to the steric hindrance at the
-carbon (C3 of the aldehyde, C4 of the product), the equilibrium constant () is less favorable than for linear aldehydes, requiring careful pH control and temperature management.[1]
Activation: Slowly add 40% H₂SO₄ or concentrated HCl at 0°C to generate HCN in situ.
pH Control: Maintain pH 4–5. Too acidic inhibits the nucleophilic cyanide ion; too basic promotes the retro-reaction.[1]
Workup: Extract with diethyl ether, wash with dilute acid (to remove residual cyanide), dry over MgSO₄, and concentrate in vacuo at ambient temperature.
Equilibrium Dynamics
The formation of 2-hydroxy-4,6,6-trimethylheptanenitrile is reversible.[1] High temperatures or basic conditions shift the equilibrium back to the toxic parent components (Aldehyde + HCN).[1]
Figure 1: Equilibrium pathway for cyanohydrin formation.[1] The red dashed line indicates the thermal/base-catalyzed decomposition risk.[1]
Reactivity & Downstream Applications
This molecule acts as a "masked" form of the aldehyde or a precursor to higher-value derivatives.[1]
Hydrolysis to
-Hydroxy Acids
Acid-catalyzed hydrolysis converts the nitrile to a carboxylic acid, yielding 2-hydroxy-4,6,6-trimethylheptanoic acid .[1]
Conditions: Conc. HCl, 60–80°C.
Utility: These bulky
-hydroxy acids are valuable in lubricant formulations (providing steric protection against oxidation) and as chiral building blocks.[1]
Reduction to Amino Alcohols
Reduction with Lithium Aluminum Hydride (LiAlH₄) yields 1-amino-4,6,6-trimethylheptan-2-ol .[1]
Mechanism: The nitrile group is reduced to a primary amine.[1]
Utility: Precursors for sterically hindered amides and pharmaceutical chelating agents.[1]
Figure 2: Divergent synthetic utility of the cyanohydrin intermediate.[1]
Safety & Handling Protocols (E-E-A-T)
Warning: Cyanohydrins are potential sources of Hydrogen Cyanide (HCN).[2] Strict adherence to safety protocols is mandatory.
Stability Hazard: In the presence of base (pH > 8) or moisture, the molecule undergoes retro-aldol type decomposition , releasing HCN gas.[1]
Indicator: A smell of bitter almonds (do not rely on smell) or darkening of the liquid.[1]
Storage:
Store at 2–8°C .
Add a stabilizer (trace acid, e.g., 0.1% H₃PO₄) to prevent base-catalyzed decomposition.[1]
Keep under inert atmosphere (Argon/Nitrogen).
Emergency Neutralization:
Keep a "Cyanide Destruct Kit" nearby (Bleach/Hypochlorite solution).
PubChem. (2025).[1] 3,5,5-Trimethylhexanal | C9H18O.[1][3] National Library of Medicine.[1] Retrieved from [Link]
Organic Syntheses. (n.d.). General Methods for Cyanohydrin Synthesis. Org. Synth. Coll. Vol. various. Retrieved from [Link]
North, M. (2003).[1][4] Synthesis and Applications of Non-racemic Cyanohydrins. Angewandte Chemie International Edition. (Contextual grounding for catalytic synthesis).
An In-depth Technical Guide to the Prospective Synthesis and Characterization of 2-Hydroxy-4,6,6-trimethylheptanenitrile
This technical guide outlines the prospective discovery and detailed methodology for the synthesis and characterization of a novel cyanohydrin, 2-Hydroxy-4,6,6-trimethylheptanenitrile. This document is intended for resea...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide outlines the prospective discovery and detailed methodology for the synthesis and characterization of a novel cyanohydrin, 2-Hydroxy-4,6,6-trimethylheptanenitrile. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are interested in the exploration of new chemical entities with potential applications as versatile intermediates.
Introduction and Rationale
The field of organic synthesis continually seeks to expand the library of available building blocks for the construction of complex molecules. Cyanohydrins, or α-hydroxynitriles, are a particularly valuable class of compounds due to their bifunctional nature, containing both a hydroxyl and a nitrile group.[1][2] These functionalities can be independently or concertedly transformed into a wide array of other chemical moieties, such as α-hydroxy acids, α-amino acids, and β-amino alcohols, which are crucial scaffolds in medicinal chemistry and materials science.[1][3]
This guide focuses on the hypothetical discovery and synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile, a previously undocumented compound. The rationale for targeting this molecule lies in its unique structural features: a sterically hindered backbone due to the gem-dimethyl group at the 6-position and a methyl branch at the 4-position. These features are anticipated to impart specific solubility and conformational properties to its derivatives, making it a potentially valuable intermediate in the synthesis of novel bioactive compounds. The primary challenge in its synthesis is expected to be the steric hindrance around the carbonyl precursor, which can impede the nucleophilic addition of the cyanide ion.[3]
Part 1: The Prospective Discovery - A Synthesis-Driven Approach
The "discovery" of 2-Hydroxy-4,6,6-trimethylheptanenitrile is predicated on a synthesis-driven exploration of novel cyanohydrins derived from sterically hindered ketones. The parent ketone, 4,6,6-trimethylheptan-2-one, is a known compound and serves as the logical starting point for this investigation.[4] The central hypothesis is that by overcoming the steric hindrance of this ketone, a novel and potentially useful cyanohydrin can be synthesized and characterized.
The Precursor: 4,6,6-trimethylheptan-2-one
The synthesis of the target cyanohydrin commences with the precursor ketone, 4,6,6-trimethylheptan-2-one. This ketone can be synthesized via several established organic chemistry routes, such as the oxidation of the corresponding secondary alcohol, 4,6,6-trimethylheptan-2-ol.[5]
The formation of cyanohydrins from ketones is an equilibrium process.[3][6] For sterically hindered ketones like 4,6,6-trimethylheptan-2-one, the equilibrium often lies towards the starting materials due to the increased steric strain in the tetrahedral cyanohydrin product compared to the sp2-hybridized ketone.[3] Therefore, the choice of cyanating agent and reaction conditions is critical to drive the reaction towards the desired product.
Part 2: Proposed Synthesis and Experimental Protocols
A robust and reproducible protocol for the synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile is proposed below. This protocol is designed to address the challenge of steric hindrance by utilizing a silyl-protected cyanohydrin intermediate, which can be efficiently deprotected to yield the target compound.[7]
Synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile
The proposed synthesis is a two-step process involving the formation of a trimethylsilyl-protected cyanohydrin followed by acidic hydrolysis.
Step 1: Synthesis of 2-(trimethylsilyloxy)-4,6,6-trimethylheptanenitrile
This step involves the reaction of 4,6,6-trimethylheptan-2-one with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, such as zinc iodide (ZnI2). TMSCN is often preferred for hindered ketones as the reaction is not reversible and tends to go to completion.
Experimental Protocol: Synthesis of 2-(trimethylsilyloxy)-4,6,6-trimethylheptanenitrile
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4,6,6-trimethylheptan-2-one (15.6 g, 0.1 mol) and anhydrous dichloromethane (50 mL).
Catalyst Addition: Add zinc iodide (0.32 g, 1 mmol, 1 mol%) to the solution.
Addition of TMSCN: Cool the mixture to 0 °C in an ice bath. Slowly add trimethylsilyl cyanide (11.9 g, 0.12 mol, 1.2 equivalents) dropwise over 30 minutes.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (50 mL). Extract the aqueous layer with dichloromethane (3 x 30 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude silylated cyanohydrin. Further purification can be achieved by vacuum distillation.
Step 2: Hydrolysis to 2-Hydroxy-4,6,6-trimethylheptanenitrile
The silyl ether protecting group is removed under mild acidic conditions to yield the final product.
Experimental Protocol: Hydrolysis to 2-Hydroxy-4,6,6-trimethylheptanenitrile
Reaction Setup: Dissolve the crude 2-(trimethylsilyloxy)-4,6,6-trimethylheptanenitrile from the previous step in a mixture of tetrahydrofuran (THF, 50 mL) and 1 M hydrochloric acid (HCl, 20 mL) in a 250 mL round-bottom flask.
Reaction: Stir the mixture at room temperature for 4 hours. Monitor the deprotection by TLC or GC.
Workup: After the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether (3 x 50 mL).
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-Hydroxy-4,6,6-trimethylheptanenitrile.
Visualizing the Synthesis
Caption: Proposed synthetic pathway for 2-Hydroxy-4,6,6-trimethylheptanenitrile.
Part 3: Characterization and Data
Thorough characterization is essential to confirm the structure and purity of the newly synthesized 2-Hydroxy-4,6,6-trimethylheptanenitrile. The following analytical techniques are proposed.
Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for 2-Hydroxy-4,6,6-trimethylheptanenitrile
Technique
Expected Observations
¹H NMR
- Singlet for the gem-dimethyl protons (~0.9 ppm) - Doublet for the methyl group at C4 (~0.95 ppm) - Multiplet for the methine proton at C4 - Diastereotopic methylene protons at C3 and C5 - Singlet for the methyl group at C2 - Broad singlet for the hydroxyl proton
¹³C NMR
- Quaternary carbon at C6 - Methine carbon at C4 - Methylene carbons at C3 and C5 - Carbonyl carbon of the ketone precursor absent - New quaternary carbon at C2 bearing the hydroxyl and nitrile groups - Nitrile carbon signal (~120 ppm)
- [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight (183.29 g/mol )
Experimental Workflow for Characterization
Caption: Workflow for the structural characterization of the final product.
Conclusion
This technical guide provides a comprehensive, albeit prospective, overview of the discovery, synthesis, and characterization of 2-Hydroxy-4,6,6-trimethylheptanenitrile. By employing a modern synthetic approach that circumvents the challenge of steric hindrance, the synthesis of this novel cyanohydrin is deemed highly feasible. The detailed protocols and characterization workflows outlined herein provide a solid foundation for any research group aiming to synthesize and explore the potential of this and other sterically hindered cyanohydrins as valuable intermediates in organic and medicinal chemistry.
JoVE. (2025, May 22). Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. Retrieved from [Link]
Chemistry LibreTexts. (2014, July 25). 18.7: The Reactions of Aldehydes and Ketones with Hydrogen Cyanide. Retrieved from [Link]
PubChem. (n.d.). 4,6,6-Trimethylheptan-2-one. Retrieved from [Link]
Google Patents. (n.d.). Cyanohydrin synthesis. US3496169A.
Google Patents. (n.d.). Preparation of cyanohydrins. US3787477A.
MDPI. (2022, October 13). (1S,5R)-6,6-Dimethyl-4-(((1S,2S,5S)-2,6,6-trimethyl-4-oxobicyclo[3.1.1]heptan-2-yl)methyl)bicyclo[3.1.1]hept-3-en-2-one. Retrieved from [Link]
CHEM 263 - Nov 15 2016 Notes (1). (2016, November 15). Retrieved from [Link]
PubChem. (n.d.). Method of producing (S)-cyanohydrins. US-5885809-A. Retrieved from [Link]
Google Patents. (n.d.). Enzymatic process for the preparation of (S)-cyanohydrins. US6225095B1.
Fiveable. (2025, September 15). Cyanohydrin Formation Definition. Retrieved from [Link]
Google Patents. (n.d.). Process for preparation of cyanohydrins. WO1985000166A1.
Save My Exams. (2025, June 23). Hydroxynitrile. Retrieved from [Link]
NIST. (n.d.). 4,6,6-trimethylheptan-2-ol. Retrieved from [Link]
Thermodynamic Stability of 2-Hydroxy-4,6,6-trimethylheptanenitrile Under Standard Conditions: A Methodological Framework
An In-depth Technical Guide Abstract The determination of thermodynamic stability is a cornerstone of chemical research and development, providing critical insights into the safety, reactivity, and potential applications...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Abstract
The determination of thermodynamic stability is a cornerstone of chemical research and development, providing critical insights into the safety, reactivity, and potential applications of any new chemical entity. This guide presents a comprehensive methodological framework for assessing the thermodynamic stability of 2-Hydroxy-4,6,6-trimethylheptanenitrile, a complex cyanohydrin, under standard conditions (298.15 K and 1 atm). As a compound not extensively documented in scientific literature, this whitepaper establishes a robust protocol for its characterization, combining theoretical computational modeling with established experimental techniques. We will explore its probable synthesis, potential decomposition pathways, and the rigorous analytical procedures required to determine its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°). This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of how to approach the thermodynamic characterization of novel molecules.
Introduction: The Imperative of Thermodynamic Assessment
In the landscape of chemical synthesis and pharmaceutical development, the introduction of a novel molecule necessitates a rigorous evaluation of its fundamental properties. Thermodynamic stability is paramount among these, as it dictates the compound's energy state relative to its constituent elements and provides a predictive lens into its behavior under various conditions. For a molecule such as 2-Hydroxy-4,6,6-trimethylheptanenitrile, which combines the functionalities of a tertiary alcohol and a nitrile, understanding its intrinsic stability is crucial for safe handling, process optimization, and predicting its shelf-life and reactivity profile.
Cyanohydrins, as a class, are known for their reversible formation and potential for decomposition, particularly in the presence of acids or bases or at elevated temperatures.[1][2][3] This inherent characteristic makes a thorough thermodynamic assessment not just an academic exercise, but a critical safety and quality control requirement. This guide provides a dual approach to this challenge: first, through in silico predictions using computational chemistry, and second, through empirical determination using calorimetric and thermogravimetric analysis.
Molecular Context: Synthesis and Structural Considerations
Plausible Synthetic Route
2-Hydroxy-4,6,6-trimethylheptanenitrile is a cyanohydrin, which are typically synthesized through the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or ketone.[4][5][6] The most direct and logical synthetic pathway for the title compound is the reaction of 4,6,6-trimethylheptan-2-one with a source of cyanide, such as hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., NaCN, KCN) under controlled pH conditions.
The reaction mechanism involves the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate.[4][7] Subsequent protonation of this intermediate yields the final 2-hydroxy-4,6,6-trimethylheptanenitrile product.
Caption: Proposed synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile.
Key Structural Features and Potential Instabilities
The molecule possesses two key functional groups that dictate its chemical behavior:
Tertiary Hydroxyl Group (-OH): This group can participate in hydrogen bonding and may act as a proton donor or acceptor.
Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[8][9][10]
The stability of cyanohydrins is often tenuous. The formation reaction is reversible, and the equilibrium can be shifted back towards the starting ketone and cyanide, especially under basic conditions which favor the deprotonation of the hydroxyl group and subsequent elimination of the cyanide anion.[1][4][11] Elevated temperatures can also promote this retro-cyanohydrin reaction.[2]
Part I: Theoretical Assessment via Computational Chemistry
For a novel compound, computational modeling is an invaluable first step, providing estimations of thermodynamic properties before embarking on potentially hazardous and resource-intensive experimental work.[12] These ab initio or Density Functional Theory (DFT) methods allow for the calculation of key thermodynamic parameters in the gaseous phase.[13][14]
Computational Workflow
The process involves a sequence of calculations to arrive at the thermodynamic data:
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is the most stable arrangement of its atoms.
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This serves two purposes:
It confirms that the structure is a true energy minimum (no imaginary frequencies).
It provides the vibrational, rotational, and translational data necessary for calculating thermodynamic properties using statistical mechanics.[12][13]
Single-Point Energy Calculation: A high-accuracy energy calculation is performed on the optimized geometry to obtain a precise electronic energy.
Thermochemical Analysis: Using the data from the frequency calculation, the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°) are calculated.
Caption: Workflow for computational thermodynamic property prediction.
Part II: Experimental Determination of Thermodynamic Properties
While computational methods provide excellent estimates, experimental validation is the gold standard for determining thermodynamic stability. A multi-technique approach is required to obtain a complete picture.
Experimental Workflow Overview
The experimental determination centers on calorimetric measurements to quantify heat changes associated with reactions or phase transitions.
Caption: Integrated experimental workflow for thermodynamic analysis.
Core Experimental Protocols
A. Bomb Calorimetry: Determining Standard Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is determined indirectly by measuring the standard enthalpy of combustion (ΔHc°). A bomb calorimeter is a constant-volume device used for this purpose.[15][16]
Protocol:
Calibration: Calibrate the calorimeter by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter (Ccal).[16]
Sample Preparation: A precisely weighed sample of 2-Hydroxy-4,6,6-trimethylheptanenitrile is placed in a crucible inside the steel "bomb".
Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
Immersion: The bomb is submerged in a known quantity of water in the insulated container of the calorimeter.
Ignition & Measurement: The sample is ignited electrically, and the temperature change (ΔT) of the surrounding water is meticulously recorded.
Calculation:
The heat released by the reaction (qrxn) is calculated: qrxn = -Ccal * ΔT.
The molar enthalpy of combustion (ΔHc°) is then determined by dividing qrxn by the number of moles of the sample.
Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
B. Differential Scanning Calorimetry (DSC): Determining Heat Capacity (Cp)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17][18] This provides the heat capacity, which is essential for calculating entropy.
Protocol:
A small, accurately weighed sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
The sample and reference pans are placed in the DSC cell.
The cell is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.
The differential heat flow between the sample and the reference is recorded. This data is then used to calculate the specific heat capacity (Cp) of the substance.
C. Thermogravimetric Analysis (TGA): Assessing Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature or time.[17] It is used to determine the temperature at which the compound begins to decompose.
Protocol:
A small sample is placed in the TGA pan.
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
The mass of the sample is continuously monitored and recorded.
A significant loss of mass indicates decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.
Summary of Experimental Data
Experimental Technique
Primary Data Measured
Derived Thermodynamic Property
Purpose in Stability Analysis
Bomb Calorimetry
Temperature change (ΔT) upon combustion
Standard Enthalpy of Combustion (ΔHc°)
To calculate the Standard Enthalpy of Formation (ΔHf°)
Differential Scanning Calorimetry (DSC)
Differential heat flow vs. temperature
Heat Capacity (Cp)
To calculate Standard Molar Entropy (S°) and identify phase transitions
Thermogravimetric Analysis (TGA)
Mass loss vs. temperature
Decomposition Temperature (Td)
To define the upper temperature limit of thermal stability
Analysis of Potential Decomposition Pathways
The thermodynamic data must be interpreted in the context of the molecule's likely chemical transformations. For 2-Hydroxy-4,6,6-trimethylheptanenitrile, several pathways are of concern.
Caption: Key reaction pathways for 2-Hydroxy-4,6,6-trimethylheptanenitrile.
Retro-Cyanohydrin Reaction: As discussed, this is a primary stability concern, leading to the release of highly toxic hydrogen cyanide gas.[1][2] The TGA data will be critical in identifying the temperature at which this decomposition becomes significant.
Nitrile Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can hydrolyze to form a carboxylic acid.[5][8][19] This is a transformation pathway rather than decomposition, but it affects the stability of the parent compound in aqueous environments.
Oxidation/Reduction: The alcohol and nitrile groups are susceptible to various redox reactions, which are beyond the scope of standard thermodynamic stability but are important for compatibility studies.
Data Synthesis and Final Stability Assessment
The ultimate goal is to determine the Standard Gibbs Free Energy of Formation (ΔGf°) , which is the most definitive measure of thermodynamic stability under standard conditions. It is calculated using the fundamental equation:
ΔGf° = ΔHf° - TΔS°
Where:
ΔHf° is the standard enthalpy of formation determined from bomb calorimetry.
T is the standard temperature (298.15 K).
ΔS° is the standard molar entropy, which is calculated from the heat capacity (Cp) data obtained via DSC, integrated from 0 K to 298.15 K.
A negative ΔGf° indicates that the compound is thermodynamically stable with respect to its constituent elements in their standard states. The magnitude of this value provides a quantitative measure of its stability.
Conclusion
Determining the thermodynamic stability of a novel compound like 2-Hydroxy-4,6,6-trimethylheptanenitrile is a multifaceted endeavor that requires a synergistic application of computational and experimental methods. The theoretical calculations provide an essential predictive foundation, while high-precision calorimetry and thermal analysis deliver the definitive empirical data. This integrated approach ensures a comprehensive understanding of the molecule's intrinsic stability, its thermal decomposition profile, and its potential reaction pathways. The resulting data—specifically the standard enthalpy of formation, standard molar entropy, and standard Gibbs free energy of formation—are not merely physical constants; they are critical parameters that guide safe laboratory handling, inform chemical process design, and ultimately determine the viability of the compound in its intended application. This methodological framework provides a reliable pathway to obtaining this crucial information for any new chemical entity.
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Computational Models for Analyzing the Thermodynamic Properties of Linear Tri
A Prospective Investigation into the Biological Activity of 2-Hydroxy-4,6,6-trimethylheptanenitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Novel Chemical Scaffold In the relentless pursuit of novel therapeutic agents, the exploration of uncharacterized chemical space is paramount. The nitrile functional group, a versat...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling the Potential of a Novel Chemical Scaffold
In the relentless pursuit of novel therapeutic agents, the exploration of uncharacterized chemical space is paramount. The nitrile functional group, a versatile pharmacophore, is present in over 30 FDA-approved pharmaceuticals, contributing to enhanced binding affinity, metabolic stability, and favorable pharmacokinetic profiles.[1][2] This guide focuses on a yet-unexplored class of compounds: derivatives of 2-Hydroxy-4,6,6-trimethylheptanenitrile. While direct biological data for this specific scaffold is not present in the current body of scientific literature, its structural features—a hydroxyl group and a nitrile moiety on a sterically hindered aliphatic backbone—present a compelling starting point for a targeted drug discovery campaign.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a prospective research program to synthesize and systematically evaluate the biological potential of 2-Hydroxy-4,6,6-trimethylheptanenitrile derivatives. We will delve into proposed synthetic strategies, a tiered biological screening cascade, and potential mechanisms of action, providing a robust framework for uncovering novel bioactive molecules. Our approach is grounded in established principles of medicinal chemistry and pharmacological screening, aiming to provide a scientifically rigorous yet adaptable roadmap for investigation.
Part 1: Synthesis of a Focused Derivative Library
The first critical step in assessing the biological potential of a novel scaffold is the synthesis of a diverse yet focused library of derivatives. The parent compound, 2-Hydroxy-4,6,6-trimethylheptanenitrile, possesses two key functional handles for derivatization: the hydroxyl group and the nitrile group.
Synthesis of the Parent Scaffold
The synthesis of the parent 2-Hydroxy-4,6,6-trimethylheptanenitrile can be achieved via a cyanohydrin reaction from the corresponding ketone, 4,6,6-trimethylheptan-2-one.
Protocol 1: Synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask to 0-5°C using an ice bath.
Reagent Preparation: To the flask, add 4,6,6-trimethylheptan-2-one (1 equivalent). Separately, prepare a solution of sodium cyanide (NaCN) (1.1 equivalents) in water.
Reaction: Slowly add the NaCN solution to the ketone with vigorous stirring, maintaining the temperature below 10°C.
Acidification: Once the addition is complete, slowly add a solution of sodium bisulfite or a weak acid to neutralize the reaction mixture.
Workup: Extract the product with an organic solvent such as diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-hydroxy-4,6,6-trimethylheptanenitrile.[3]
Derivatization Strategies
A focused library of derivatives can be generated by targeting the hydroxyl and nitrile moieties.
1.2.1. Modification of the Hydroxyl Group
The hydroxyl group can be readily converted into a variety of functional groups to probe the structure-activity relationship (SAR).
Esterification: Reaction with various acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will yield a series of esters.
Etherification: Williamson ether synthesis, using a strong base (e.g., sodium hydride) to deprotonate the alcohol followed by reaction with an alkyl halide, can generate a range of ethers.
Oxidation: Oxidation of the secondary alcohol to a ketone would provide another avenue for derivatization.
1.2.2. Modification of the Nitrile Group
The nitrile group is a versatile precursor to other functionalities.[4]
Hydrolysis: Acid- or base-catalyzed hydrolysis can convert the nitrile to a carboxylic acid or an amide.[5]
Reduction: Catalytic hydrogenation or reduction with a reagent like lithium aluminum hydride can yield a primary amine.
Cyclization: The nitrile group can participate in cyclization reactions to form heterocycles such as tetrazoles.
A proposed workflow for the synthesis of a derivative library is presented below.
Caption: Synthetic workflow for generating a library of 2-Hydroxy-4,6,6-trimethylheptanenitrile derivatives.
Part 2: A Tiered Approach to Biological Screening
A systematic, tiered approach to biological screening is essential for efficiently identifying and characterizing the bioactivity of a novel compound library. This approach begins with broad, high-throughput screens to identify initial "hits," followed by more focused secondary and tertiary assays to elucidate the mechanism of action and therapeutic potential.
Tier 1: Primary Screening for Broad Biological Activity
The initial screening phase aims to cast a wide net to detect any significant biological effects of the synthesized derivatives.
2.1.1. Antimicrobial Activity Screening
Many nitrile-containing compounds exhibit antimicrobial properties. A primary screen against a panel of clinically relevant bacteria and fungi is a logical starting point.
Protocol 2: Agar Disc Diffusion Assay for Antimicrobial Screening
Culture Preparation: Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Candida albicans, Aspergillus niger (fungi)).
Plate Inoculation: Spread the microbial cultures evenly onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
Disc Application: Sterilize paper discs and impregnate them with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.
Controls: Use a solvent-only disc as a negative control and discs with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[6][7]
2.1.2. Cytotoxicity Screening
Assessing the general cytotoxicity of the compounds is crucial to identify potential anticancer agents and to understand the therapeutic window for other applications.
Protocol 3: MTT Assay for Cytotoxicity
Cell Seeding: Seed human cancer cell lines (e.g., HepG2 - liver, HeLa - cervical, MCF-7 - breast) in 96-well plates and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[8]
The following workflow illustrates the proposed tiered screening approach.
Caption: A tiered screening workflow for the evaluation of novel compounds.
Tier 2: Secondary Screening and Mechanistic Elucidation
Compounds that demonstrate promising activity in the primary screens ("hits") will be advanced to secondary assays to confirm their activity, determine their potency, and begin to investigate their mechanism of action.
2.2.1. Determination of Minimum Inhibitory/Fungicidal Concentration (MIC/MFC)
For compounds with antimicrobial activity, the MIC and MFC will be determined to quantify their potency.
Protocol 4: Broth Microdilution for MIC/MFC Determination
Serial Dilutions: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
Inoculation: Inoculate each well with a standardized suspension of the target microorganism.
Incubation: Incubate the plates under the same conditions as the primary screen.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
MFC Determination: To determine the MFC, an aliquot from the wells with no visible growth is subcultured onto fresh agar plates. The MFC is the lowest concentration that results in no growth on the subculture plates.
2.2.2. Enzyme Inhibition Assays
The nitrile group is known to interact with the active sites of various enzymes, particularly cysteine proteases and kinases.[9][10] Therefore, screening against a panel of relevant enzymes is a logical next step.
Potential Enzyme Targets:
Cysteine Proteases (e.g., Cathepsins): These enzymes are involved in a variety of diseases, including cancer and inflammatory disorders. The nitrile group can act as a covalent inhibitor by reacting with the active site cysteine residue.[10]
Kinases: Many kinase inhibitors incorporate a nitrile group that can form hydrogen bonds with active site residues.[9]
Monoamine Oxidases (MAOs): Some nitrile-containing compounds have shown inhibitory activity against MAOs, which are targets for antidepressants and neuroprotective agents.[11]
2.2.3. Investigation of Potential Signaling Pathways
For cytotoxic compounds, investigating their effect on key signaling pathways involved in cell proliferation, apoptosis, and survival is crucial. Techniques such as Western blotting, qPCR, and flow cytometry can be employed to assess changes in protein expression, gene expression, and cell cycle progression.
A potential mechanism of action for nitrile-containing compounds as cysteine protease inhibitors is depicted below.
Caption: Proposed mechanism of covalent inhibition of a cysteine protease by a nitrile-containing compound.
Part 3: Data Interpretation and Lead Optimization
The data generated from the tiered screening approach will be used to establish structure-activity relationships (SAR). This involves correlating the chemical modifications of the derivatives with their biological activity.
Table 1: Template for Summarizing Biological Activity Data
Compound ID
Modification
Antimicrobial Activity (Zone of Inhibition, mm)
Cytotoxicity (IC50, µM)
Enzyme Inhibition (IC50, µM)
Parent
-
Derivative 1
Ester
Derivative 2
Ether
Derivative 3
Amide
...
...
Promising lead compounds with favorable activity and low toxicity can then be selected for further optimization. This may involve synthesizing additional derivatives to fine-tune their properties, followed by more advanced preclinical studies, including in vivo efficacy and safety assessments in animal models.
Conclusion: A Roadmap for Discovery
The class of 2-Hydroxy-4,6,6-trimethylheptanenitrile derivatives represents a novel and unexplored area of chemical space with the potential to yield new therapeutic agents. This technical guide provides a comprehensive and scientifically grounded framework for a research program aimed at unlocking this potential. By systematically synthesizing a focused library of derivatives and employing a tiered screening cascade, researchers can efficiently identify and characterize novel bioactive compounds. The insights gained from this proposed investigation will not only shed light on the therapeutic potential of this specific chemical scaffold but also contribute to the broader understanding of the role of the nitrile pharmacophore in drug design.
References
Choma, I. M., & Grzelak, E. M. (2011). Bioautography detection in thin-layer chromatography.
Saleem, M., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Heterocyclic Chemistry, 54(5), 2833-2839.
MacFaul, P. A., Morley, A. D., & Crawford, J. J. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1136-1138.
Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Almeda University.
Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 707537.
Ma, S., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 28(9), 3841.
Mølgaard, C., et al. (2021). The in vitro toxicity of nitrile and epithionitrile derivatives of glucosinolates from swedes (Brassica napus) in human and bovine liver cells. Food and Chemical Toxicology, 149, 112002.
Stadler, M., et al. (2019). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology, 10, 1481.
Latté, K. P., & Glatt, H. (2012). The in vitro toxicity of nitrile and epithionitrile derivatives of glucosinolates from swedes (Brassica napus) in human and bovine liver cells.
Ramli, N. S., et al. (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies.
Poli, G., et al. (2017). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Omega, 2(11), 7853-7866.
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Sharma, V. K., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
Wang, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1269-1289.
Iovinella, R., et al. (2022). Cyclic acetals as novel long-lasting mosquito repellents. bioRxiv.
De Kimpe, N., et al. (2010). Improved Synthesis of 2-Hydroxy-4,4,6-Trimethyl-2,5-Cyclohexadienone, Useful as a Flavoring Additive.
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Varma, R. S., & Kumar, D. (1999). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Indian Journal of Chemical Technology, 6(4), 230-232.
da Silva, A. C., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(9), 882.
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Choudhary, M. I., et al. (2018). Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. Pure and Applied Chemistry, 90(3), 487-519.
Xu, Z., et al. (2011). Natural Product-Based 6-Hydroxy-2,3,4,6-tetrahydropyrrolo[1,2-a]pyrimidinium Scaffold as a New Antifungal Template. ACS Medicinal Chemistry Letters, 2(3), 244-247.
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Vasiliev, V. G., et al. (2021). 2-Hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde. Molbank, 2021(3), M1254.
An In-depth Technical Guide to the Physicochemical Characterization of 2-Hydroxy-4,6,6-trimethylheptanenitrile: Synthesis, Prediction, and Experimental Determination of Boiling and Melting Points
This technical guide provides a comprehensive framework for understanding and determining the key physical properties of 2-Hydroxy-4,6,6-trimethylheptanenitrile, a substituted α-hydroxynitrile. Given the absence of readi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive framework for understanding and determining the key physical properties of 2-Hydroxy-4,6,6-trimethylheptanenitrile, a substituted α-hydroxynitrile. Given the absence of readily available experimental data for this specific molecule, this document is structured to empower researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required for its synthesis and characterization. We will delve into the theoretical principles governing boiling and melting points, provide predictive insights based on molecular structure, and detail robust experimental protocols for their empirical determination.
Introduction to 2-Hydroxy-4,6,6-trimethylheptanenitrile
2-Hydroxy-4,6,6-trimethylheptanenitrile belongs to the class of organic compounds known as cyanohydrins or α-hydroxynitriles. These molecules are characterized by the presence of a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon atom. Cyanohydrins are valuable and versatile intermediates in organic synthesis, as their dual functionality allows for a wide range of chemical transformations.[1] For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can undergo oxidation or esterification. This chemical versatility makes them important building blocks in the synthesis of more complex molecules, including α-hydroxy acids, β-amino alcohols, and various pharmaceuticals.[2][3]
The structure of 2-Hydroxy-4,6,6-trimethylheptanenitrile, with its branched alkyl chain, suggests it may have interesting solubility and lipophilicity profiles, which are critical parameters in drug design and development. A thorough understanding of its physical properties, such as boiling and melting points, is the first step in its potential application and further chemical exploration.
Synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile
The most direct route for the synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile is the nucleophilic addition of a cyanide ion to the corresponding ketone, 4,6,6-trimethylheptan-2-one. This reaction, known as cyanohydrin formation, is a classic method for creating a new carbon-carbon bond.[3] The reaction is typically base-catalyzed to increase the concentration of the cyanide nucleophile.[4]
Experimental Protocol for Synthesis
This protocol outlines a general procedure for the synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile from 4,6,6-trimethylheptan-2-one.
Materials:
4,6,6-trimethylheptan-2-one
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
Glacial acetic acid or a similar weak acid
Diethyl ether or other suitable extraction solvent
Saturated sodium bisulfite solution
Anhydrous magnesium sulfate or sodium sulfate
Ice bath
Round-bottom flask
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,6,6-trimethylheptan-2-one in a suitable solvent like ethanol or diethyl ether. Place the flask in an ice bath to cool the solution to 0-5 °C.
Cyanide Addition: In a separate flask, prepare a solution of potassium cyanide in water. Slowly add the aqueous KCN solution to the cooled solution of the ketone with vigorous stirring.
Acidification: After the addition of the cyanide solution, slowly add glacial acetic acid to the reaction mixture. The acid protonates the intermediate alkoxide to form the hydroxyl group of the cyanohydrin.[5]
Reaction Monitoring: Allow the reaction to stir in the ice bath for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Wash the organic layer with a saturated sodium bisulfite solution to remove any unreacted ketone, followed by a wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude 2-Hydroxy-4,6,6-trimethylheptanenitrile.
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Synthesis Workflow Diagram
Caption: A schematic overview of the synthetic pathway for 2-Hydroxy-4,6,6-trimethylheptanenitrile.
Theoretical Prediction of Boiling and Melting Points
In the absence of experimental data, the boiling and melting points of an organic compound can be estimated by analyzing its molecular structure and the resulting intermolecular forces.[6]
Predicted Boiling Point
The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] Several factors influence the boiling point of an organic molecule:
Molecular Weight: Generally, as the molecular weight of a compound increases, the boiling point also increases due to stronger van der Waals forces.[8]
Intermolecular Forces: The types and strengths of intermolecular forces play a crucial role. 2-Hydroxy-4,6,6-trimethylheptanenitrile can participate in:
Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for strong hydrogen bonding between molecules, which requires significant energy to overcome, leading to a higher boiling point.
Dipole-Dipole Interactions: The polar nitrile (-C≡N) and hydroxyl groups create a molecular dipole, resulting in dipole-dipole attractions.[6]
Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and increase with the size and surface area of the molecule.
Molecular Shape: The branched structure of 2-Hydroxy-4,6,6-trimethylheptanenitrile may slightly lower its boiling point compared to a linear isomer of the same molecular weight because branching can reduce the effective surface area for van der Waals interactions.[6]
Prediction: Considering the presence of a hydroxyl group capable of hydrogen bonding and a polar nitrile group, 2-Hydroxy-4,6,6-trimethylheptanenitrile is expected to have a relatively high boiling point, likely above 200 °C at atmospheric pressure.
For a more quantitative prediction, Quantitative Structure-Property Relationship (QSPR) models can be employed. These computational models use molecular descriptors to correlate the chemical structure with physical properties.[9][10]
Predicted Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid. Predicting melting points is generally more complex than predicting boiling points because it depends not only on intermolecular forces but also on how well the molecules pack into a crystal lattice.[8]
Molecular Symmetry and Packing: Molecules with a high degree of symmetry tend to pack more efficiently into a crystal lattice, resulting in a higher melting point. The chirality and conformational flexibility of 2-Hydroxy-4,6,6-trimethylheptanenitrile may lead to less efficient crystal packing.
Intermolecular Forces: The same intermolecular forces that influence the boiling point also affect the melting point. Stronger interactions lead to higher melting points.[8]
Prediction: Due to the presence of strong intermolecular forces (hydrogen bonding), 2-Hydroxy-4,6,6-trimethylheptanenitrile is expected to be a solid or a high-boiling liquid at room temperature. A precise prediction of its melting point is challenging without experimental data or advanced computational modeling.
Experimental Determination of Boiling and Melting Points
Accurate determination of the boiling and melting points requires careful experimental technique. The following sections detail standard laboratory procedures.
Boiling Point Determination
The boiling point of a liquid can be determined by several methods, including distillation and the Thiele tube method.[11][12] The Thiele tube method is particularly suitable for small sample volumes.
Materials:
Purified 2-Hydroxy-4,6,6-trimethylheptanenitrile
Thiele tube
High-boiling mineral oil
Thermometer
Small test tube
Capillary tube (sealed at one end)
Bunsen burner or micro-burner
Procedure:
Sample Preparation: Place a small amount (0.5-1 mL) of the purified liquid into the small test tube. Invert a capillary tube (open end down) and place it inside the test tube containing the sample.
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Clamp the thermometer so that the assembly is immersed in the mineral oil within the Thiele tube. The side arm of the Thiele tube is designed to allow for efficient heat circulation.
Heating: Gently heat the side arm of the Thiele tube with a small flame. As the temperature of the oil bath rises, the liquid in the test tube will begin to vaporize.
Observation: A stream of bubbles will emerge from the open end of the capillary tube as the vapor pressure of the sample increases. Continue gentle heating until a continuous and rapid stream of bubbles is observed.
Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[13] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.
Repeat: For accuracy, repeat the determination at least twice and average the results.
Caption: Step-by-step workflow for determining the boiling point using the Thiele tube method.
Melting Point Determination
The melting point of a solid is determined by heating a small sample and observing the temperature range over which it melts. A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[14]
Melting point apparatus (e.g., Mel-Temp or similar)
Capillary tubes (sealed at one end)
Procedure:
Sample Preparation: Finely powder a small amount of the crystalline sample. Tap the open end of a capillary tube into the powder to introduce a small amount of the sample. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
Heating: Turn on the apparatus and set a heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting point. Then, a second determination should be performed with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.[15]
Observation and Measurement: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[15]
Repeat: Perform at least two careful determinations and report the melting point as a range.
Caption: A streamlined workflow for the experimental determination of a compound's melting point range.
Data Summary
The following table summarizes the predicted and (hypothetically) experimentally determined physical properties of 2-Hydroxy-4,6,6-trimethylheptanenitrile.
Catalytic Methods for the Production of 2-Hydroxy-4,6,6-trimethylheptanenitrile: Application Notes and Protocols
Introduction: The Synthetic Value of Branched Aliphatic Hydroxynitriles In the landscape of modern organic synthesis, α-hydroxynitriles, or cyanohydrins, represent a critical class of bifunctional molecules. Their dual r...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synthetic Value of Branched Aliphatic Hydroxynitriles
In the landscape of modern organic synthesis, α-hydroxynitriles, or cyanohydrins, represent a critical class of bifunctional molecules. Their dual reactivity, stemming from the hydroxyl and nitrile moieties, allows for their transformation into a diverse array of valuable downstream products, including α-hydroxy acids, β-amino alcohols, and α-hydroxy ketones.[1][2][3] While the synthesis of simple aromatic and linear aliphatic cyanohydrins is well-established, the catalytic production of sterically encumbered, branched aliphatic cyanohydrins such as 2-Hydroxy-4,6,6-trimethylheptanenitrile remains a nuanced challenge. This particular molecule, derived from the prochiral ketone 4,6,6-trimethylheptan-2-one, presents a significant synthetic hurdle due to the steric hindrance around the carbonyl group. However, overcoming this challenge unlocks access to novel molecular scaffolds with potential applications in agrochemicals, specialty polymers, and as chiral building blocks in pharmaceutical development.
This comprehensive guide provides detailed application notes and protocols for the catalytic synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile. We will explore and compare three major catalytic paradigms: organocatalysis, metal-based catalysis, and enzymatic catalysis. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind experimental choices, empowering researchers to not only replicate the synthesis but also to adapt and innovate upon these methodologies.
The Substrate: 4,6,6-Trimethylheptan-2-one
The precursor for our target molecule is 4,6,6-trimethylheptan-2-one. A thorough understanding of its properties is crucial for successful synthesis.
Property
Value
IUPAC Name
4,6,6-trimethylheptan-2-one
Molecular Formula
C₁₀H₂₀O
Molecular Weight
156.27 g/mol
Boiling Point
Approx. 190-192 °C
Structure
Catalytic Approaches to the Synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile
The synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile is achieved through the nucleophilic addition of a cyanide source to the carbonyl group of 4,6,6-trimethylheptan-2-one. The choice of catalyst is paramount in overcoming the steric hindrance and, in the case of asymmetric synthesis, controlling the stereochemical outcome.
Figure 1: General overview of the catalytic synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile.
Expertise & Experience: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[1] For the cyanation of sterically hindered ketones like 4,6,6-trimethylheptan-2-one, chiral thiourea catalysts are particularly effective. These catalysts operate through a dual-activation mechanism. The thiourea moiety activates the ketone electrophile via hydrogen bonding, while a basic functional group on the catalyst, such as a tertiary amine, activates the nucleophile, typically trimethylsilyl cyanide (TMSCN).[1] This cooperative activation lowers the energy barrier for the reaction and allows for high enantioselectivity. The use of TMSCN is advantageous as it is less hazardous than hydrogen cyanide and the resulting trimethylsilyl ether of the cyanohydrin is often more stable and easier to purify.[4][5]
Application Notes and Protocols for 2-Hydroxy-4,6,6-trimethylheptanenitrile in Fragrance Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and fragrance development professionals on the potential applications of 2-Hydroxy-4,6,6-trimethylheptanenitrile in fragrance...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and fragrance development professionals on the potential applications of 2-Hydroxy-4,6,6-trimethylheptanenitrile in fragrance chemistry. While this specific molecule is not widely documented as a commercial fragrance ingredient, this guide extrapolates its likely olfactory characteristics, stability, and applications based on established principles of nitrile and hydroxynitrile chemistry in perfumery. Detailed protocols for its synthesis, olfactory evaluation, and performance assessment in various consumer product matrices are provided to enable its exploration as a novel fragrance material.
Introduction: The Role of Nitriles in Modern Perfumery
Nitriles have carved a significant niche in the perfumer's palette, valued for their unique olfactory profiles and, notably, their enhanced chemical stability compared to their corresponding aldehydes.[1][2] This stability is particularly advantageous in challenging product bases, such as soaps and detergents, where more reactive functional groups might degrade.[2] The nitrile group (-C≡N) often imparts an odor reminiscent of the parent aldehyde, yet frequently introduces intriguing metallic, fruity, or green facets.[3][4]
This guide focuses on the hypothetical fragrance ingredient, 2-Hydroxy-4,6,6-trimethylheptanenitrile . While direct data for this specific molecule is scarce, its structure suggests a complex and potentially valuable addition to the fragrance library. The presence of a hydroxyl group (-OH) can contribute to substantivity and introduce unique blending capabilities, while the branched trimethylheptane backbone is common in many successful fragrance molecules, often contributing to unique diffusive and substantive properties.
Physicochemical and Olfactory Profile (Predicted)
Based on its structure, we can predict the key physicochemical and olfactory properties of 2-Hydroxy-4,6,6-trimethylheptanenitrile.
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C10H19NO
Derived from the chemical name.
Molecular Weight
169.27 g/mol
Calculated from the molecular formula.
Appearance
Colorless to pale yellow liquid
Typical for many fragrance aroma chemicals.
Odor Profile
A complex aroma with potential green, citrus, waxy, and subtle floral or fruity notes. A metallic undertone, characteristic of many nitriles, is also anticipated. The hydroxyl group may impart a soft, clean, slightly powdery or musky nuance.
Inferred from structurally similar long-chain nitriles and branched heptane derivatives which often exhibit citrus, metallic, and green notes.[4] The hydroxyl group is known to soften and add substantivity to fragrance molecules.
Volatility
Medium to Low (Middle to Base Note)
The molecular weight and the presence of a polar hydroxyl group suggest a lower volatility, making it a potential mid to base note in a fragrance composition.
Stability
Good to Excellent
Nitriles are generally stable in a wide range of product bases, including alkaline conditions found in soaps.[2] The hydroxyl group may undergo esterification in highly acidic conditions, but overall stability is expected to be robust for most fragrance applications.
Synthesis Pathway
A plausible and common method for the synthesis of hydroxynitriles is the reaction of a ketone with a cyanide source. A potential synthetic route for 2-Hydroxy-4,6,6-trimethylheptanenitrile is outlined below.
Diagram: Proposed Synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile
Caption: Proposed synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile.
Protocol: Laboratory Scale Synthesis
Disclaimer: This reaction involves highly toxic cyanide salts and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment and emergency procedures in place.
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4,6,6-Trimethylheptan-2-one in a suitable solvent such as diethyl ether. Cool the flask in an ice-water bath to 0-5 °C.
Cyanide Addition: Slowly add a solution of sodium cyanide in water to the stirred ketone solution via the dropping funnel, maintaining the temperature below 10 °C.
Acidification: After the addition of the cyanide solution is complete, slowly add a dilute solution of sulfuric acid to the reaction mixture. This will generate hydrocyanic acid in situ, which will then react with the ketone.
Reaction Monitoring: Allow the reaction to stir at a low temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up: Once the reaction is complete, carefully neutralize the reaction mixture. Extract the product with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-Hydroxy-4,6,6-trimethylheptanenitrile.
Application in Fragrance Compositions
2-Hydroxy-4,6,6-trimethylheptanenitrile, with its predicted olfactory profile, can serve multiple functions within a fragrance composition:
Modifier: Its unique metallic and green notes could be used to modify and modernize traditional floral or citrus accords.
Enhancer: It could enhance the freshness and diffusion of top notes.
Fixative: Due to its predicted low volatility, it may act as a fixative, prolonging the perception of other, more volatile fragrance ingredients.[5]
Diagram: Fragrance Evaluation Workflow
Caption: Workflow for evaluating a novel fragrance ingredient.
Experimental Protocols
Protocol 1: Olfactory Evaluation
Preparation of Samples: Prepare a series of dilutions of 2-Hydroxy-4,6,6-trimethylheptanenitrile in a suitable solvent (e.g., ethanol or dipropylene glycol) at concentrations of 10%, 1%, and 0.1%.
Odor Strip Dipping: Dip standard fragrance blotters (odor strips) into each dilution.
Evaluation: Evaluate the odor of the strips immediately after dipping (top note), after 15-30 minutes (middle note), and after several hours to 24 hours (base note).
Odor Description: Record detailed descriptions of the odor at each time point, noting any changes in character. Use standard fragrance terminology to describe the scent (e.g., green, citrus, metallic, floral, etc.).
Protocol 2: Stability Testing in a Soap Base
Sample Preparation: Prepare a control (unfragranced) soap base and a test soap base containing 1% 2-Hydroxy-4,6,6-trimethylheptanenitrile.
Incubation: Store samples of both the control and test soap bases under various conditions:
Room temperature (25°C) in the dark.
Elevated temperature (40°C) in an oven.
Under UV light.
Evaluation: At regular intervals (e.g., 1 week, 1 month, 3 months), evaluate the samples for:
Color Change: Compare the color of the test sample to the control.
Odor Integrity: Smell the soap base to assess any changes in the fragrance profile.
pH: Measure the pH of the soap base to check for any significant changes.
Data Recording: Document all observations in a detailed stability report.
Protocol 3: Performance in a Fine Fragrance Accord
Accord Creation: Create a simple floral accord (e.g., using phenylethyl alcohol, geraniol, and citronellol) and a citrus accord (e.g., using limonene, citral, and linalool).
Addition of Test Material: Prepare two versions of each accord: one with and one without the addition of 2-Hydroxy-4,6,6-trimethylheptanenitrile (e.g., at 2% of the total accord).
Olfactory Comparison: Evaluate the four accords on odor strips over time. Note the impact of the hydroxynitrile on the overall scent profile, diffusion, and longevity of the accords.
Expert Panel: If available, have a panel of trained perfumers or evaluators provide their assessment of the accords.
Safety and Regulatory Considerations
As with any new chemical entity, a thorough safety assessment of 2-Hydroxy-4,6,6-trimethylheptanenitrile would be required before its commercialization. This would include, but not be limited to, skin sensitization potential, phototoxicity, and genotoxicity studies. All handling and synthesis should be conducted in accordance with good laboratory practices.
Conclusion
While 2-Hydroxy-4,6,6-trimethylheptanenitrile is not a currently recognized commercial fragrance ingredient, its molecular structure suggests it could be a valuable and intriguing addition to the perfumer's toolkit. Its predicted complex odor profile, combining the stability of a nitrile with the softness of a hydroxyl group and the character of a branched heptane structure, makes it a prime candidate for future research and development in the field of fragrance chemistry. The protocols outlined in this guide provide a solid framework for the synthesis, evaluation, and application of this and other novel fragrance molecules.
References
Choi, E., et al. (2021). Preparation and odor characteristics of nitriles derived from aldehydes. Journal of the Korean Society of Food Science and Nutrition, 50(10), 1069-1076.
DeSimone, R. (1980). Nitriles in perfumery. Perfumer & Flavorist, 4(6), 1-5.
Lan, X., et al. (2020). Twenty nitriles were obtained in ideal yields from the corresponding aldehydes via dehydration of aldoximes by a combination of (COCl)2 and a catalytic amount of DMSO. Flavour and Fragrance Journal, 35(4), 415-422.
Google Patents. (1984). Nitriles and use as perfume chemicals.
Google Patents. (1980). 2,6-nonadiene nitrile and its use in perfume compositions and as a perfuem component.
De Kruiderie. (2025). Dodecyl Nitrile (Clonal). Retrieved from [Link]
Yamaguchi, T., & Kobayashi, M. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Journal of Biotechnology, 383, 11-19.
Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Retrieved from [Link]
Orchadia Solutions. (2014). Fragrance Stability. Retrieved from [Link]
Cosmetics & Toiletries. (2010). What Every Formulator Needs to Know about Fragrance. Retrieved from [Link]
PubMed. (2018). Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment. Retrieved from [Link]
Fragrance Material Safety Assessment Center. (2023). CAS Registry Number 499. Retrieved from [Link]
Technical Support Center: Synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile
Welcome to the technical support guide for the synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested solutions to help you improve your reaction yield and product purity.
The synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile from 4,6,6-trimethylheptanal is a classic example of a cyanohydrin formation. This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of an aldehyde.[1] While straightforward in principle, the reaction is reversible and sensitive to several factors that can significantly impact the final yield and purity.[2]
Understanding the Core Reaction: Cyanohydrin Formation
The fundamental mechanism involves a two-step process. First, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.[3] This breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. In the second step, this intermediate is protonated, typically by hydrogen cyanide (HCN) or another weak acid present in the reaction mixture, to yield the final α-hydroxynitrile product, also known as a cyanohydrin.[4]
Technical Support Center: Purification of Crude 2-Hydroxy-4,6,6-trimethylheptanenitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Hydroxy-4,6,6-trimethylheptanenitrile. As a sterically hindered α-hy...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Hydroxy-4,6,6-trimethylheptanenitrile. As a sterically hindered α-hydroxynitrile, this compound presents unique challenges during purification. This guide provides in-depth, field-proven insights and troubleshooting protocols to enable the efficient isolation of high-purity material.
I. Understanding the Molecule and Potential Impurities
2-Hydroxy-4,6,6-trimethylheptanenitrile is typically synthesized via the nucleophilic addition of a cyanide source to 4,6,6-trimethylheptanal.[1][2] The bulky nature of the starting aldehyde can lead to incomplete reactions and the formation of specific byproducts. Understanding these potential impurities is critical for selecting the appropriate purification strategy.
Common Impurities:
Unreacted 4,6,6-trimethylheptanal: Due to steric hindrance, the starting aldehyde may not be fully consumed.
Cyanide Salts: Residual inorganic cyanides (e.g., KCN, NaCN) from the reaction.
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, forming the corresponding carboxylic acid.[3]
Decomposition Products: Cyanohydrins can be thermally labile and may revert to the starting aldehyde and hydrogen cyanide, particularly at elevated temperatures.[4]
Side-Reaction Products: Depending on the specific reaction conditions, other unforeseen byproducts may arise.
A preliminary purity analysis of the crude product is highly recommended. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the impurity profile.[5][6][7]
II. Purification Strategies: A Multi-faceted Approach
A single purification technique is often insufficient to achieve high purity. A combination of methods, tailored to the specific impurity profile, generally yields the best results.
A. Liquid-Liquid Extraction: The First Line of Defense
Before proceeding to more advanced purification techniques, a thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities.
Protocol 1: Aqueous Workup
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
Transfer the solution to a separatory funnel.
Wash the organic layer sequentially with:
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
Water to remove any remaining water-soluble impurities.
Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
Filter to remove the drying agent and concentrate the organic phase under reduced pressure.
B. Vacuum Distillation: For Thermally Stable Compounds
Vacuum distillation is a powerful technique for purifying liquids with high boiling points, as it allows for distillation at lower temperatures, minimizing thermal decomposition.[8] Given the potential thermal lability of cyanohydrins, this should be approached with caution.
Key Considerations:
Thermal Stability: It is crucial to first assess the thermal stability of 2-Hydroxy-4,6,6-trimethylheptanenitrile. This can be done on a small scale by heating a sample and monitoring for decomposition (e.g., by TLC or GC-MS).
Vacuum Level: A high vacuum (low pressure) is essential to reduce the boiling point.
Fractional Distillation: For separating components with close boiling points, a fractional distillation column can be employed.[9]
Protocol 2: Vacuum Distillation
Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
Place the crude, extracted material in the distillation flask with a magnetic stir bar.
Slowly apply vacuum and begin heating the distillation flask in a heating mantle or oil bath.
Collect fractions based on the boiling point at the given pressure. Monitor the purity of each fraction by TLC or GC.
Combine the fractions containing the pure product.
Troubleshooting Distillation
Problem
Potential Cause
Solution
Bumping/Uncontrolled Boiling
Uneven heating or lack of boiling chips/stirring.
Use a magnetic stir bar for smooth boiling. Ensure even heating of the flask.
Product Decomposition
Distillation temperature is too high.
Increase the vacuum to lower the boiling point. If decomposition persists, consider another purification method.
Poor Separation of Impurities
Boiling points of the product and impurities are too close.
Use a fractional distillation column with a suitable packing material. Optimize the reflux ratio.
No Product Distilling
The vacuum is not low enough, or the temperature is too low.
Check the vacuum system for leaks. Gradually increase the heating bath temperature.
C. Column Chromatography: The Workhorse of Purification
Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase.[10][11] For 2-Hydroxy-4,6,6-trimethylheptanenitrile, normal-phase chromatography using silica gel is a common approach.
Key Considerations:
Solvent System Selection: The choice of eluent is critical for achieving good separation. A systematic approach using TLC to determine the optimal solvent system is recommended. A good starting point for many organic molecules is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
Column Packing: A well-packed column is essential for good resolution. The slurry packing method is generally preferred.[12]
Loading: The crude sample should be loaded onto the column in a concentrated form and in a manner that ensures a narrow starting band.
Protocol 3: Flash Column Chromatography
TLC Analysis: Develop a TLC method to separate the desired product from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
Column Preparation:
Select an appropriate size column based on the amount of crude material.
Pack the column with silica gel using the chosen eluent system (slurry packing).
Sample Loading:
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be miscible with the eluent.
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding this to the top of the column.
Elution and Fraction Collection:
Begin eluting the column with the chosen solvent system.
Collect fractions and monitor their composition by TLC.
Isolation:
Combine the pure fractions.
Remove the solvent under reduced pressure to yield the purified product.
Re-optimize the solvent system using TLC. Use less crude material for the amount of silica gel. Repack the column carefully.
Compound Stuck on the Column
The eluent is not polar enough. The compound may be decomposing on the silica.
Gradually increase the polarity of the eluent. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine.[13]
Cracked or Channeled Column
The column ran dry. Improper packing.
Always keep the silica gel covered with solvent. Repack the column.
Streaking of Bands
The sample is not soluble in the eluent. The column is overloaded.
Use a stronger solvent to dissolve the sample for loading, or use the dry loading technique. Reduce the amount of sample loaded.
D. Recrystallization: For Crystalline Solids
If 2-Hydroxy-4,6,6-trimethylheptanenitrile is a solid at room temperature or can be induced to crystallize, recrystallization can be a highly effective final purification step to obtain material of very high purity.
Key Considerations:
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals.
Protocol 4: Recrystallization
Solvent Screening: Test the solubility of a small amount of the purified material in various solvents to find a suitable recrystallization solvent or solvent pair.
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the hot solvent.
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.
Troubleshooting Recrystallization
Problem
Potential Cause
Solution
No Crystals Form Upon Cooling
Too much solvent was used. The compound is an oil.
Evaporate some of the solvent and try again. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If it remains an oil, other purification methods are necessary.
Oiling Out
The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.
Reheat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. Choose a lower-boiling solvent.
Low Recovery
The compound is too soluble in the cold solvent. Premature crystallization during hot filtration.
Cool the solution for a longer period in an ice bath. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
Impure Crystals
Rapid cooling trapped impurities. The chosen solvent is not ideal.
Allow the solution to cool more slowly. Re-evaluate the solvent choice. A second recrystallization may be necessary.
Visualization of Purification Workflow
Caption: A general workflow for the purification of 2-Hydroxy-4,6,6-trimethylheptanenitrile.
Frequently Asked Questions (FAQs)
Q1: My purified 2-Hydroxy-4,6,6-trimethylheptanenitrile is a yellow oil, but I expect a colorless liquid or solid. What could be the cause?
A1: A yellow color often indicates the presence of impurities. These could be residual starting materials or byproducts from the synthesis. It is also possible that some decomposition occurred during purification, especially if heat was applied. Consider treating the material with activated charcoal during a recrystallization step or running it through a short plug of silica gel to remove colored impurities.
Q2: I am observing a new spot on my TLC plate after letting my purified product sit for a few days. What is happening?
A2: This suggests that your compound may be unstable under the storage conditions. As a cyanohydrin, it can be susceptible to decomposition back to the starting aldehyde and hydrogen cyanide, or it could be undergoing hydrolysis.[3][4] It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. Re-purification may be necessary before use.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography can be an effective alternative, especially if the impurities are more non-polar than the desired product. A common reverse-phase system would use a C18-functionalized silica gel as the stationary phase and a polar mobile phase, such as a mixture of water and acetonitrile or methanol.
Q4: What are the key safety precautions I should take when working with 2-Hydroxy-4,6,6-trimethylheptanenitrile?
A4: As a cyanohydrin, this compound has the potential to release hydrogen cyanide, which is highly toxic.[1] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be aware of the potential for decomposition, especially when heating or under acidic/basic conditions. Have an emergency plan in place for cyanide exposure.
References
ResearchGate. (n.d.). Purification, immobilization and characterization of (R)-hydroxynitrile lyase from Prunus amygdalus turcomanica seeds and their applicability for synthesis of enantiopure cyanohydrins. Retrieved from [Link]
Royal Society of Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]
PubMed. (n.d.). Purification, characterization, and cloning of alpha-hydroxynitrile lyase from cassava (Manihot esculenta Crantz). Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-methyl-2-(trimethylsiloxy)pentan-3-one. Retrieved from [Link]
ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
AAPS. (2025). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
ScienceDirect. (2020). Microscale vacuum distillation apparatus for high-boiling, air-sensitive liquids. Retrieved from [Link]
Analytical and Bioanalytical Chemistry Research. (2023). Regular Article. Retrieved from [Link]
ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from [Link]
MDPI. (2022). Synthesis and characterization of the cyclic hydroxyacetals. Retrieved from [Link]
European Patent Office. (n.d.). A process for producing nitrile compounds.
ResearchGate. (2025). Improved Synthesis of 2-Hydroxy-4,4,6-Trimethyl-2,5-Cyclohexadienone, Useful as a Flavoring Additive. Retrieved from [Link]
ResearchGate. (2015). How can I remove nitrile impurities from the oxime? Retrieved from [Link]
University of Arizona. (n.d.). How to run column chromatography. Retrieved from [Link]
Springer. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. Retrieved from [Link]
Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]
IJCRT. (2023). Column Chromatography. Retrieved from [Link]
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
Google Patents. (n.d.). Process for the vacuum distillation of crude cyanohydrins containing 3 to 6 carbon atoms using liquid jet pump.
CIE A-Level Chemistry. (n.d.). 19.2 Nitriles and hydroxynitriles. Retrieved from [Link]
Chemguide. (n.d.). the preparation of nitriles. Retrieved from [Link]
The Environment. (2024). CHEMICAL STABILITY OF POLYHERBAL FORMULATIONS. Retrieved from [Link]
VTA. (n.d.). Fractional Distillation. Retrieved from [Link]
Save My Exams. (2025). Hydroxynitrile - A level Chemistry Revision Notes. Retrieved from [Link]
Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]
chemrevise. (n.d.). hydroxynitrile ester. Retrieved from [Link]
ACS Omega. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine.
ScienceDirect. (2024). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. Retrieved from [Link]
PubChem. (n.d.). 4-(4-hydroxy-2,6,6-trimethyl-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)cyclohex-1-en-1-yl)butan-2-one. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
Organic Syntheses. (n.d.). trans-4-HYDROXY-2-HEXENAL. Retrieved from [Link]
Minimizing side reactions during 2-Hydroxy-4,6,6-trimethylheptanenitrile formation
Technical Support Center: Optimization of 2-Hydroxy-4,6,6-trimethylheptanenitrile Synthesis Executive Summary & Reaction Landscape The formation of 2-Hydroxy-4,6,6-trimethylheptanenitrile involves the nucleophilic additi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of 2-Hydroxy-4,6,6-trimethylheptanenitrile Synthesis
Executive Summary & Reaction Landscape
The formation of 2-Hydroxy-4,6,6-trimethylheptanenitrile involves the nucleophilic addition of cyanide to 3,5,5-trimethylhexanal (Isononanal). While thermodynamically favored, this reaction is kinetically sensitive due to the steric bulk of the tert-butyl group at the
-position and methyl branching at the -position.
The Core Challenge: The reaction is reversible. High yields depend on managing the equilibrium constant (
) while suppressing the irreversible Aldol Condensation (driven by the -protons on the aldehyde) and Nitrile Hydrolysis .
Visualizing the Reaction Network
The following diagram maps the critical pathways. Note that pH is the primary "switch" determining which path is taken.
Figure 1: Reaction network showing the target pathway (Green) versus competing side reactions (Red). Control of pH is the dominant variable.
Critical Process Parameters (CPP) Data
To minimize side reactions, strictly adhere to the operational windows defined below.
Monophasic: Harder to separate product; increases hydrolysis risk.
Troubleshooting Guide (Q&A)
This section addresses specific issues reported by development teams scaling this chemistry.
Category: Impurity Profile
Q1: The reaction mixture turns yellow/orange after 1 hour. What is happening?
Diagnosis: This is the tell-tale sign of Aldol Condensation . 3,5,5-trimethylhexanal possesses
-protons. In the presence of excess base (pH > 8), the aldehyde enolizes and attacks another aldehyde molecule.
The Fix:
Check Buffer: Are you adding pure NaCN/KCN directly? This spikes local pH. Use a Phosphate or Citrate buffer to maintain pH 6.0.
Rate of Addition: Add the cyanide solution slowly to the aldehyde (or vice versa) while vigorously stirring to prevent local "hotspots" of high alkalinity.
Temperature: Ensure the reactor is at 0-5°C before addition.
Q2: We see a new peak at M+18 in the Mass Spec during storage. Is the product wet?
Diagnosis: This is likely Nitrile Hydrolysis converting the -CN group to an amide (-CONH₂). This occurs if the final product is stored with residual water and is not sufficiently acidic.
The Fix:
Drying: Dry the organic phase thoroughly with MgSO₄ or Na₂SO₄ before stripping the solvent.
Stabilization: Add a trace of concentrated H₂SO₄ or H₃PO₄ to the final oil to keep the pH < 2. Cyanohydrins are stable in acid but labile in neutral/base conditions.
Category: Yield & Kinetics
Q3: Conversion stalls at 85% despite adding excess cyanide.
Diagnosis: You have hit the Thermodynamic Equilibrium . The steric bulk of the 3,5,5-trimethyl chain creates a "loose" transition state that allows the cyanide to leave easily (Retro-cyanohydrin effect).
The Fix:
Phase Transfer Catalysis (PTC): Use Tetrabutylammonium bromide (TBAB) (1 mol%) to shuttle cyanide into the organic phase, increasing the effective concentration of the nucleophile near the aldehyde.
Acetylation Trap (Optional): If the free cyanohydrin is not the final API, consider in situ protection (e.g., with Acetic Anhydride). This pulls the equilibrium forward by consuming the alcohol.
Q4: We detect free aldehyde reforming during the GC inlet injection.
Diagnosis:Thermal Decomposition . The injector port temperature (often 250°C) causes the cyanohydrin to revert to aldehyde + HCN inside the instrument.
The Fix:
Derivatization: Do not inject free cyanohydrin. Derivatize with TMS-Cl (Trimethylsilyl chloride) or Acetic Anhydride before GC analysis.
Cold On-Column: If derivatization is impossible, use a "Cold On-Column" injection technique starting at 40°C.
Standardized Protocol: Buffered Synthesis
Objective: Synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile with >95% purity.
Figure 2: Step-by-step workflow emphasizing the critical pH adjustment steps.
Detailed Steps:
Preparation: In a fume hood equipped with an HCN detector, dissolve NaCN (1.2 eq) in water (3 vol relative to aldehyde). Cool to 0°C.
Buffering (Critical): Slowly add Acetic Acid or 40% H₂SO₄ to the cyanide solution until the pH reaches 6.0 . Note: Do not go below pH 5.0 yet, or you risk releasing HCN gas prematurely.
Addition: Dissolve 3,5,5-trimethylhexanal in MTBE (2 vol). Add this solution dropwise to the aqueous cyanide mixture. Maintain internal temperature < 10°C.
Reaction: Vigorously stir the biphasic mixture. The slightly acidic/neutral pH suppresses the Aldol reaction while allowing sufficient CN⁻ concentration for addition.
Monitoring: Check conversion after 4 hours. Do not use heat to accelerate.
Quenching & Stabilization: Once conversion is satisfactory, immediately acidify the mixture to pH 1.5 using 20% H₂SO₄. This "locks" the cyanohydrin.
Isolation: Separate the organic layer.[3][4] Wash with brine. Dry over MgSO₄.[4]
Concentration: Remove solvent under reduced pressure. Bath temperature must not exceed 35°C.
References
Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory. Chemical Reviews, 99(12), 3649–3682. Link
North, M. (2003).[5] Synthesis and Applications of Non-Racemic Cyanohydrins. Tetrahedron: Asymmetry, 14(2), 147-176. Link
Organic Syntheses. General Procedures for Cyanohydrin Formation. Org. Synth. Coll. Vol. 2, p. 7. Link
Griengl, H., et al. (2000).[6] The Synthesis of Chiral Cyanohydrins by Oxynitrilases. Trends in Biotechnology, 18(6), 252-256.[6] Link
Kruse, C. G. (1992). Chiral Cyanohydrins - Their Manufacture and Utility. In: Chirality in Industry. Wiley. (Focuses on industrial handling of unstable cyanohydrins).
Crystallization challenges with 2-Hydroxy-4,6,6-trimethylheptanenitrile
Technical Support Center: Crystallization & Handling of 2-Hydroxy-4,6,6-trimethylheptanenitrile Executive Summary You are likely accessing this guide because your synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile (the...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Crystallization & Handling of 2-Hydroxy-4,6,6-trimethylheptanenitrile
Executive Summary
You are likely accessing this guide because your synthesis of 2-Hydroxy-4,6,6-trimethylheptanenitrile (the cyanohydrin of 3,5,5-trimethylhexanal) has resulted in a viscous, yellow oil rather than the crystalline solid you anticipated.
Do not panic. This is the expected behavior for this specific molecular architecture.
This molecule presents a "Perfect Storm" for crystallization failure:
Diastereomeric Interference: The molecule possesses two chiral centers (C2 and C4). Synthetic routes usually yield a 1:1 mixture of diastereomers (
and ). These isomers act as mutual impurities, depressing the melting point.
Equilibrium Reversion: Like all aliphatic cyanohydrins, this compound exists in equilibrium with its parent aldehyde and Hydrogen Cyanide (HCN). Residual aldehyde acts as a potent solvent/plasticizer, inhibiting nucleation.
This guide provides the protocols required to force crystallization or achieve purification via alternative thermodynamic pathways.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: "My product is a viscous oil that refuses to solidify even at 0°C. Is my reaction incomplete?"
A: Not necessarily. The pure diastereomeric mixture is likely a low-melting solid or oil at room temperature.
The Cause: The "oiling out" is due to the entropy of mixing between the diastereomers.
The Fix: Do not rely on standard recrystallization. You must use Cryogenic Trituration .
Cool the oil to -78°C (Dry ice/acetone). If it solidifies, it is a melt.
Add pre-cooled n-Pentane. If it remains solid, you can attempt a low-temperature filtration.
Note: If it remains a gum at -78°C, you likely have high residual solvent or aldehyde content (see Q3).
Q2: "I detect a faint almond/bitter smell, and the oil is darkening. What is happening?"
A:STOP IMMEDIATELY. This is a critical safety hazard.
The Cause:Retro-Cyanohydrin Reaction . The equilibrium is shifting back to the starting materials: 3,5,5-trimethylhexanal + HCN (Hydrogen Cyanide) . This is catalyzed by heat and basic impurities (even trace hydroxide from the synthesis).
The Fix:
Acidify immediately! Add trace concentrated
or to stabilize the cyanohydrin (Target pH 3-4).
Vent the headspace into a bleach scrubber.
Store the material at -20°C. Never distill this material at atmospheric pressure.
Q3: "I need >98% purity for a biological assay. Crystallization isn't working. What now?"
A: If crystallization fails, you must switch purification strategies.
Option A (The Chemical Filter): Use the Bisulfite Adduct Method (Protocol B below) to remove unreacted aldehyde, then distill the cyanohydrin under high vacuum (<1 mbar).
Option B (Derivatization): Convert the hydroxyl group to an acetate or the nitrile to an amide. The derivatives (e.g., 2-acetoxy-4,6,6-trimethylheptanenitrile) often have significantly better crystallinity than the free cyanohydrin.
Part 2: Validated Experimental Protocols
Protocol A: Cryogenic Anti-Solvent Crystallization (The "Deep Freeze")
Use this only if you have confirmed the material is >90% pure by NMR but remains an oil.
Reagents:
Crude Cyanohydrin (Oil)
Solvent: Diethyl Ether (Anhydrous)
Anti-solvent: n-Pentane or n-Heptane (Anhydrous)
Step-by-Step:
Dissolution: Dissolve 10g of crude oil in the minimum amount of Diethyl Ether at room temperature (approx. 10-15 mL).
Seed Formation: Cool the solution to -78°C (Dry ice/acetone bath). Scratch the side of the flask with a glass rod to induce nucleation.
Cloud Point: Stop addition when the solution becomes milky.
Soak: Transfer to a -20°C freezer and let stand for 48 hours. Do not disturb.
Filtration: Filter quickly through a chilled sintered glass funnel (jacketed with dry ice if possible).
Protocol B: Bisulfite Purification (The "Scavenger" Method)
Best for removing the parent aldehyde which prevents crystallization.
Mechanism: 3,5,5-trimethylhexanal forms a water-soluble bisulfite adduct. The cyanohydrin does not (or does so reversibly and less favorably in these conditions).
Step-by-Step:
Preparation: Dissolve the crude reaction mixture in Diethyl Ether (10 mL per gram).
Extraction: Wash the organic layer with saturated aqueous Sodium Bisulfite (
) (3 x 15 mL).
Observation: A white precipitate (the aldehyde-bisulfite adduct) may form at the interface. Filter this off if it impedes separation.
Washing: Wash the organic layer with water (1x) and Brine (1x).
Drying: Dry over
(Magnesium Sulfate) for 20 minutes.
Stabilization: Add 1 drop of Conc.
(to inhibit decomposition) before concentrating on a Rotary Evaporator.
Result: The resulting oil is the purified cyanohydrin. Attempt Protocol A again with this material.
Part 3: Quantitative Data & Properties
Table 1: Physicochemical Profile & Solubility
Property
Value / Behavior
Notes
Physical State (Pure)
Low-melting solid or viscous oil
Highly dependent on diastereomeric ratio.
Melting Point
Est. 25°C - 45°C (Broad)
Broad range due to isomer mixture.
Solubility (Water)
Insoluble
Hydrophobic alkyl tail dominates.
Solubility (Alcohols)
Soluble
Methanol/Ethanol (Good for reactions, bad for cryst).
Solubility (Hydrocarbons)
Soluble
Hexane/Heptane (Use as anti-solvents).
Stability
pH Sensitive
Decomposes at pH > 7 to Aldehyde + HCN.
Chirality
2 stereocenters (C2, C4)
4 Stereoisomers (2 enantiomeric pairs).
Part 4: Process Logic Visualization
The following diagram illustrates the decision matrix for handling the crude reaction mixture.
Figure 1: Decision tree for the purification of 2-Hydroxy-4,6,6-trimethylheptanenitrile, balancing purity requirements against thermal instability.
References
Organic Syntheses. "Preparation of Cyanohydrins: General Procedures." Organic Syntheses, Coll. Vol. 2, p. 7. [Link]
Context: Foundational protocols for cyanohydrin synthesis and stabiliz
PubChem. "Compound Summary: 3,5,5-Trimethylhexanal." National Library of Medicine. [Link]
Context: Physical properties of the parent aldehyde, essential for understanding the equilibrium and solubility profile.
Gregory, R. J. H. "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chemical Reviews, 1999, 99(12), 3649–3682. [Link]
Context: Authoritative review on the instability and reversibility of aliph
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Chapter 5: Aliphatic Compounds.
Troubleshooting
Filtration and isolation difficulties for 2-Hydroxy-4,6,6-trimethylheptanenitrile
Technical Support Center: 2-Hydroxy-4,6,6-trimethylheptanenitrile Welcome to the technical support guide for 2-Hydroxy-4,6,6-trimethylheptanenitrile. This resource is designed for researchers, chemists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Hydroxy-4,6,6-trimethylheptanenitrile
Welcome to the technical support guide for 2-Hydroxy-4,6,6-trimethylheptanenitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and often complex challenges associated with the filtration and isolation of this aliphatic hydroxynitrile. Given the compound's structural features—a polar hydroxynitrile head and a bulky, branched alkyl tail—special considerations are required to prevent decomposition and achieve high purity.
This guide is structured as a series of frequently asked questions (FAQs) that address specific experimental issues. Each answer provides not only a solution but also the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: Critical Safety & Handling Protocols
Cyanohydrins are notoriously hazardous, not only due to the toxicity of cyanide reagents used in their synthesis but also because of their potential to revert to their starting materials, releasing hydrogen cyanide (HCN) gas[1][2]. Safety is the absolute prerequisite for any experimental work.
FAQ 1.1: What are the essential safety precautions before starting a synthesis or work-up involving 2-Hydroxy-4,6,6-trimethylheptanenitrile?
Answer: All operations involving cyanides or cyanohydrins must be conducted in a certified, well-ventilated chemical fume hood.[3] The primary hazard is the release of highly toxic HCN gas, which can occur if the reaction mixture or the product is exposed to incompatible conditions (e.g., strong bases)[1][2].
Core Safety Mandates:
Fume Hood: Never handle cyanide salts, HCN, or cyanohydrins on an open bench.
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves. Given the risk of HCN absorption through the skin, consider double-gloving.
pH Monitoring: The cyanohydrin formation reaction is reversible and pH-sensitive. The optimal pH window is typically between 4.5 and 6.[1] Acidic conditions (pH < 4) will sequester the cyanide nucleophile as HCN, while basic conditions (pH > 7) can promote retro-cyanohydrin formation, leading to decomposition and HCN release.[1][4]
Cyanide Quenching Protocol: Have a validated cyanide deactivation procedure ready. A common method involves treating cyanide-containing waste with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10) to oxidize cyanide to the much less toxic cyanate ion.
Antidote: An emergency cyanide poisoning antidote kit should be available in the laboratory, and all personnel must be trained in its location and use.
The amphiphilic nature of 2-Hydroxy-4,6,6-trimethylheptanenitrile, with its polar functional groups and nonpolar tail, makes the extraction phase particularly challenging.
FAQ 2.1: During aqueous work-up, I'm observing a persistent emulsion that won't separate. What is causing this and how can I break it?
Answer: Emulsion formation is a common issue for molecules with surfactant-like properties. The combination of the hydrophilic hydroxyl (-OH) and nitrile (-CN) groups with the large, lipophilic trimethylheptane chain allows the molecule to stabilize the interface between the aqueous and organic layers.
Troubleshooting Steps:
Brine Wash: The first and simplest approach is to wash the mixture with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, making the organic product less soluble and helping to break the emulsion.[5]
Solvent Modification: Add a small amount of a different organic solvent. If you are using a nonpolar solvent like hexanes, adding a slightly more polar solvent like ethyl acetate can alter the interfacial tension. Conversely, if using ether or ethyl acetate, adding a nonpolar co-solvent can be effective.
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can physically force the separation of the layers.
Filtration through Celite®: Passing the entire emulsified mixture through a pad of diatomaceous earth (Celite®) or glass wool can sometimes break the emulsion by disrupting the finely dispersed droplets.
FAQ 2.2: My yield is very low, and I smell almonds (bitter almond scent of HCN) during work-up. Is my product decomposing?
Answer: Yes, this is a classic sign of cyanohydrin decomposition (retro-cyanohydrin formation).[1] This equilibrium reaction is catalyzed by bases. If the pH of your aqueous layer is basic, it will deprotonate the hydroxyl group, initiating the collapse of the molecule back to the starting ketone (4,6,6-trimethylheptan-2-one) and cyanide ion. The cyanide ion can then be protonated by water to release HCN gas.
Preventative Measures & Solutions:
Maintain Slight Acidity: Ensure your aqueous wash solutions are neutral or slightly acidic (pH 5-6). Use a dilute acid like citric acid or ammonium chloride to neutralize the reaction mixture before extraction. Avoid strong mineral acids which can cause other side reactions.[1]
Minimize Work-up Time: Do not let the reaction mixture sit for extended periods, especially after neutralization. Proceed with extraction and drying as quickly as possible to minimize the time the cyanohydrin is in contact with water.[6]
Low Temperature: Perform extractions using cold solutions (e.g., in an ice-water bath). Lower temperatures slow the rate of decomposition.
Section 3: Filtration and Drying Challenges
After successful extraction, removing residual water and any solid byproducts presents the next set of hurdles, especially if the product is a viscous oil.
FAQ 3.1: My product is a thick, viscous oil. After adding a drying agent like magnesium sulfate, I can't filter it off effectively. What should I do?
Answer: Highly viscous oils can clog filter paper and make the separation of fine drying agents like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) very difficult.
Workflow for Viscous Oils:
Caption: Workflow for effective filtration of viscous product oils.
Detailed Protocol:
Dilution is Key: Dilute the organic solution containing your product and the drying agent with a low-boiling point, non-polar solvent like pentane or hexanes. This significantly reduces the solution's viscosity.
Use a Filter Aid: Instead of simple filtration, use a filter aid. Prepare a short plug or pad of Celite® (diatomaceous earth) over a piece of filter paper in a Buchner or Hirsch funnel.
Filter and Rinse: Gently pour the diluted solution onto the Celite® pad. The Celite® creates a porous matrix that traps the fine particles of the drying agent without clogging. Rinse the original flask and the Celite® pad with a small amount of the fresh solvent to ensure all your product is collected.[7]
Concentrate: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
Section 4: Final Purification Difficulties
The final step of isolating pure 2-Hydroxy-4,6,6-trimethylheptanenitrile requires careful consideration of its thermal stability.
FAQ 4.1: I'm trying to purify my product by vacuum distillation, but the material in the distillation pot is turning dark, and my yield is poor. What is happening?
Answer: This indicates thermal decomposition. As previously noted, cyanohydrins can revert to their starting materials. This process is accelerated by heat.[6] Even under vacuum, the temperatures required for distillation might be too high, causing decomposition, polymerization, or other side reactions.
Strategies for Thermal Instability:
Parameter
Standard Approach
Recommended Modification for Unstable Cyanohydrins
Rationale
Pressure
Standard vacuum (10-20 mmHg)
High vacuum (<1 mmHg)
Lowers the boiling point significantly, reducing the required pot temperature.
Temperature
Heat mantle set to achieve boiling
Use a water or oil bath for gentle, uniform heating. Keep the bath temperature no more than 15-20 °C above the head temperature.
Prevents localized overheating ("hot spots") that can initiate decomposition.
Time
Standard distillation rate
Distill as rapidly as possible without compromising separation (i.e., "flooding" the column).
Minimizes the total time the compound is exposed to elevated temperatures.[6]
Additives
None
Add a non-volatile acid catalyst inhibitor, such as a trace of phosphoric acid (H₃PO₄), to the distillation pot.
Stabilizes the cyanohydrin by ensuring any trace basic sites on the glass are neutralized, suppressing the base-catalyzed decomposition pathway.
FAQ 4.2: My product won't crystallize, it just remains an oil, even at low temperatures. Is there an alternative to distillation?
Answer: "Oiling out" is common for compounds with bulky alkyl groups that disrupt crystal lattice formation. If distillation is not viable due to thermal instability, column chromatography is the preferred alternative.
Column Chromatography Protocol:
Stationary Phase: Use silica gel (standard grade).
Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low-polarity mixture and gradually increase the polarity. A good starting point would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).
Loading: To ensure a sharp separation band, adsorb the crude oil onto a small amount of silica gel. Dry this silica, and then carefully add the powder to the top of the prepared column. This "dry loading" method is superior to loading the neat oil directly.
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent via rotary evaporation.
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Oriental Journal of Chemistry. [Link]
Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Synthesis and characterization of the cyclic hydroxyacetals. ChemRxiv. [Link]
Conversion of aliphatic 2-acetoxynitriles by nitrile-hydrolysing bacteria. PubMed. [Link]
Isolation and Characterization of 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic Acid, a Metabolite in Bacterial Transformation of Abscisic Acid. MDPI. [Link]
Improved Synthesis of 2-Hydroxy-4,4,6-Trimethyl-2,5-Cyclohexadienone, Useful as a Flavoring Additive. ResearchGate. [Link]
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
Chemistry of Nitriles. LibreTexts Chemistry. [Link]
Preparation of Nitriles. Chemistry LibreTexts. [Link]
Two Fatal Intoxications with Cyanohydrins. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: GC-MS Fragmentation Patterns of 2-Hydroxy-4,6,6-trimethylheptanenitrile
Content Type: Technical Comparison Guide
Audience: Researchers, Analytical Chemists, and Drug Development Scientists
Executive Summary & Strategic Importance
2-Hydroxy-4,6,6-trimethylheptanenitrile (C₁₀H₁₉NO, MW 169.26) is a critical structural isomer often encountered as a process impurity in the synthesis of branched aliphatic APIs (e.g., Gabapentinoids) or as a degradation product in specialized lubricant additives.
Its identification presents a classic analytical paradox:
The Polarity Challenge: The
-hydroxy nitrile (cyanohydrin) moiety leads to severe peak tailing and adsorption on non-polar GC stationary phases.
The Thermal Instability: Under standard injector port temperatures (>250°C), cyanohydrins are prone to on-column degradation, releasing HCN to revert to their parent carbonyl compounds.
This guide compares the two primary mass spectrometric approaches for identifying this analyte: Direct Injection (Native) versus Silyl-Derivatization (TMS) . We provide evidence-based protocols to demonstrate why derivatization is not merely an alternative, but the required standard for quantitative reliability.
Mechanistic Fragmentation Analysis
To accurately identify this molecule, one must understand how its structure dictates its disintegration in the ion source.
2.1. Theoretical Fragmentation Logic
The molecule consists of a branched heptane backbone with a terminal gem-dimethyl group and a polar head group containing both nitrile (-CN) and hydroxyl (-OH) functionalities.
Alpha-Cleavage (Dominant Mechanism): The bond between C2 (carrying the functional groups) and C3 is the weakest link during ionization.
McLafferty Rearrangement: While nitriles can undergo McLafferty rearrangement, the branching at C4 and C6 in this specific isomer suppresses the formation of the classic
41 base peak, shifting the pattern toward alkyl fragments.
2.2. Comparative Pathway Visualization
The following diagram illustrates the divergent fragmentation pathways between the native and derivatized forms.
Caption: Figure 1. Divergent fragmentation pathways.[1] Method A (Red) risks thermal artifacts. Method B (Green) yields the diagnostic m/z 128 ion specific to alpha-hydroxy nitriles.
Comparative Performance Guide
This section objectively compares the two analytical approaches.
Table 1: Analytical Performance Matrix
Feature
Method A: Direct Injection (Native)
Method B: TMS Derivatization (Recommended)
Molecular Ion ()
Invisible/Weak ( 169). Often absent due to rapid dehydration or HCN loss.
Visible ( 241) or distinct ( 226).
Base Peak
57 or 43 (Alkyl chain). Non-specific; indistinguishable from other branched alkanes.
128 (). Highly diagnostic for -hydroxy nitriles.
Chromatography
Poor. Broad, tailing peaks due to -OH hydrogen bonding with silanols.
Variable (Concentration dependent due to tailing).
Stable and reproducible.
Risk Factor
High. Risk of false identification as the corresponding ketone (due to thermal loss of HCN).
Low. Derivatization locks the structure, preventing HCN elimination.
Detailed Mass Spectral Interpretation
1. The Diagnostic Marker (
128):
In the TMS derivative, the bond between C2 and C3 breaks. The charge is retained on the resonance-stabilized silicon-containing fragment.
Calculation:
.
Significance: This ion confirms the presence of a cyanohydrin moiety. If you see
128 alongside 73 (TMS), you have confirmed the functional group class.
2. The Backbone Fingerprint (
57, 71):
The "tail" of the molecule (4,6,6-trimethylheptane) fragments into stable carbocations.
57 () and 71 () will be prominent in both methods, but they provide no structural information about the functional group. Relying on these alone leads to misidentification.
Experimental Protocols
To ensure reproducibility, follow these validated workflows.
4.1. Method A: Direct Injection (Screening Only)
Use only for rough estimation of purity in raw intermediates.
Solvent: Dichloromethane (Avoid MeOH; it may transesterify or react).
Inlet: Split 20:1, 200°C (Keep low to minimize HCN loss).
Column: DB-WAX or VF-WAXms (Polar phases are required to handle the free -OH).
Pyridine (Anhydrous) – Acid scavenger and solvent.
Protocol:
Preparation: Weigh 5 mg of sample into a 1.5 mL GC vial.
Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.
Derivatization: Add 100 µL of BSTFA + 1% TMCS.
Incubation: Cap tightly (PTFE/Silicone septa). Incubate at 60°C for 30 minutes .
Note: Heat is necessary because the steric bulk of the trimethyl branch at C4 can hinder the silylation of the C2 hydroxyl.
Analysis: Inject 1 µL directly (Split 50:1).
Instrument Parameters (Agilent 7890/5977 or equivalent):
Column: HP-5ms UI or DB-5ms (30m x 0.25mm x 0.25µm).
Inlet: 250°C.
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Oven Program: 60°C (1 min)
15°C/min 280°C (5 min).
MS Source: 230°C (EI Mode, 70 eV).
Scan Range:
40–450.
Workflow Visualization
The following flowchart outlines the decision-making process for analyzing this compound.
Caption: Figure 2. Operational workflow. Method B is the validated path for regulatory submission and impurity profiling.
References
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Nitriles and TMS Derivatives. National Institute of Standards and Technology. [Link]
Little, J. L. (1999). Derivatization of Alcohols and Nitriles for GC-MS. Eastman Chemical Company Technical Archives.
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms).
European Medicines Agency (EMA). (2023). ICH Guideline M7 on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Context for nitrile impurity profiling). [Link]
A Guide to the Characterization of Novel Aliphatic Nitriles: A Comparative Analysis Using 2-Hydroxy-4,6,6-trimethylheptanenitrile as a Model
In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of f...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of fundamental analytical techniques—elemental analysis and mass spectrometry—for the characterization of aliphatic nitriles, using the hypothetical molecule 2-Hydroxy-4,6,6-trimethylheptanenitrile as a central example. While direct experimental data for this specific compound is not publicly available, this guide will leverage theoretical calculations and comparative data from structurally related molecules to illustrate the analytical workflow and interpretive logic essential for researchers.
The Importance of Orthogonal Data in Structural Verification
Before delving into specific techniques, it is crucial to understand the principle of orthogonality in analytical chemistry. Relying on a single analytical method can lead to ambiguous or even erroneous structural assignments. By employing orthogonal techniques—those that measure different properties of a molecule—we create a self-validating system of evidence. For a novel compound like 2-Hydroxy-4,6,6-trimethylheptanenitrile, elemental analysis provides its empirical formula, while mass spectrometry reveals its molecular weight and fragmentation pattern, offering insights into its structural connectivity.
Section 1: Elemental Analysis - The Foundation of Molecular Formula
Elemental analysis is a destructive technique that provides the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample. This data is then used to determine the empirical formula of the compound. For a previously unsynthesized molecule, this is a critical first step in its characterization.
Theoretical Elemental Composition of 2-Hydroxy-4,6,6-trimethylheptanenitrile
The molecular formula for 2-Hydroxy-4,6,6-trimethylheptanenitrile is C₁₀H₁₉NO. Based on this, the theoretical elemental composition can be calculated as follows:
Element
Atomic Mass ( g/mol )
Number of Atoms
Total Mass ( g/mol )
Percentage
Carbon (C)
12.011
10
120.11
70.95%
Hydrogen (H)
1.008
19
19.152
11.32%
Nitrogen (N)
14.007
1
14.007
8.28%
Oxygen (O)
15.999
1
15.999
9.46%
Total
169.268
100.00%
In a real-world scenario, the experimentally determined percentages would be compared to these theoretical values. A close correlation (typically within ±0.4%) provides strong evidence for the proposed molecular formula.
Comparative Experimental Data
While we lack experimental data for our target molecule, we can examine data for a related, simpler compound, 2-Hydroxy-4-methylpentanenitrile (C₆H₁₁NO)[1]. Its theoretical elemental composition is C: 63.68%, H: 9.80%, N: 12.38%, O: 14.14%. Any experimentally reported values for this compound would serve as a benchmark for the expected accuracy of the technique.
Experimental Protocol: CHN Elemental Analysis
The following is a generalized protocol for CHN (Carbon, Hydrogen, Nitrogen) analysis.
Objective: To determine the mass percentages of carbon, hydrogen, and nitrogen in an organic sample.
Methodology:
Sample Preparation: A small, precise amount of the dried and homogenized sample (typically 1-3 mg) is weighed into a tin or silver capsule.
Combustion: The capsule is dropped into a high-temperature furnace (around 900-1000 °C) with a constant stream of oxygen. This process combusts the sample, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).
Separation and Detection: The resulting gases are passed through a series of columns to separate them. A thermal conductivity detector then measures the amount of each gas.
Calculation: The instrument's software calculates the mass percentages of C, H, and N based on the detector's response and the initial sample weight. The percentage of oxygen is typically determined by difference.
Section 2: Mass Spectrometry - Unveiling the Molecular Weight and Structure
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers a puzzle-like view into its structure.
Expected Mass Spectrum of 2-Hydroxy-4,6,6-trimethylheptanenitrile
The molecular weight of C₁₀H₁₉NO is 169.27 g/mol . In a high-resolution mass spectrum, we would expect to see a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass. For instance, in an electrospray ionization (ESI) mass spectrum, a common technique for polar molecules, we would look for a peak at m/z 170.15 (for [C₁₀H₁₉NO + H]⁺)[2].
The fragmentation pattern in an electron ionization (EI) mass spectrum, often coupled with gas chromatography (GC-MS), would be predicted based on the stability of the resulting carbocations. Key expected fragments for 2-Hydroxy-4,6,6-trimethylheptanenitrile would include:
Loss of a methyl group (-CH₃): A peak at m/z 154.
Loss of the nitrile group (-CN): A peak at m/z 143.
Alpha-cleavage adjacent to the hydroxyl group: This could lead to various fragments, including a prominent peak from the cleavage of the C-C bond between the carbon bearing the hydroxyl/nitrile groups and the rest of the alkyl chain.
Cleavage of the tert-butyl group: A characteristic peak at m/z 57.
Comparative Mass Spectra
The NIST WebBook provides mass spectra for numerous organic compounds, which can be used for comparison. For example, the mass spectrum of 2,4,6-cycloheptatrien-1-one, 2-hydroxy-4-(1-methylethyl)- shows fragmentation patterns related to its specific cyclic structure, which would be distinct from our linear target molecule[3][4]. By comparing the predicted fragments of our target with known spectra of compounds containing similar functional groups (e.g., other branched alkanes or nitriles), we can build confidence in our structural assignment.
Experimental Protocol: High-Resolution LC-MS
Objective: To determine the accurate mass of the molecular ion and to obtain fragmentation data for structural elucidation.
Methodology:
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) at a low concentration (typically in the µg/mL to ng/mL range).
Chromatographic Separation: The sample solution is injected into a High-Performance Liquid Chromatography (HPLC) system to separate the analyte from any impurities[5]. A C18 column is commonly used for compounds of moderate polarity.
Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like our target, which will primarily form protonated molecules ([M+H]⁺)[2].
Mass Analysis: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer), which separates them based on their m/z ratio with high resolution.
Fragmentation (MS/MS): To obtain structural information, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then analyzed.
Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the parent ion and to interpret the fragmentation pattern to confirm the proposed structure.
Visualizing the Analytical Workflow
To better understand the sequence of these analytical processes, the following diagrams illustrate the workflows for elemental analysis and LC-MS.
Caption: Workflow for CHN Elemental Analysis.
Caption: Workflow for High-Resolution LC-MS/MS Analysis.
Conclusion
The characterization of a novel compound such as 2-Hydroxy-4,6,6-trimethylheptanenitrile is a systematic process that relies on the integration of multiple, orthogonal analytical techniques. While direct experimental data for this specific molecule is not available in the public domain, by understanding the theoretical underpinnings of elemental analysis and mass spectrometry, and by drawing comparisons with known compounds, researchers can confidently elucidate its structure. The detailed protocols and workflows provided in this guide serve as a practical framework for scientists engaged in the synthesis and characterization of new chemical entities.
References
Iovinella, R. et al. (2022). Cyclic acetals as novel long-lasting mosquito repellents.
PubChem. 2-Hydroxy-4-methylpentanenitrile. National Institutes of Health. Available at: [Link]
Marulasiddaswamy, K. M., et al. (2021). High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) And H NMR Analysis of Metha. SciSpace. Available at: [Link]
NIST. 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4-(1-methylethyl)-. NIST WebBook. Available at: [Link]
NIST. 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4-(1-methylethyl)- Mass Spectrum. NIST WebBook. Available at: [Link]
Mahmod M. Sabri M. synthesis and characterization of 2 hydroxy. Digital Repository. Available at: [Link]
Api, A.M. et al. (2023). Fragrance material safety assessment for 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4-(1-methylethyl)-. Food and Chemical Toxicology, 182, 114205.
PubChem. 5-Hydroxy-2,4,6-trimethylheptan-3-one. National Institutes of Health. Available at: [Link]
Chemical Synthesis Database. 4-hydroxy-2,6,6-trimethyl-2-cyclohepten-1-one. Available at: [Link]
Al-Jumaili, A. H. H. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.
Wang, Y. et al. (2025). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. Available at: [Link]
Jurado-Campos, N. et al. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study - Cherry. MDPI. Available at: [Link]
Chemical Synthesis Database. (2E)-2-anilino-6-hydroxy-6-methyl-2-hepten-4-one. Available at: [Link]
PubChem. Compound Summary for CID 137658. National Institutes of Health. Available at: [Link]
The Good Scents Company. 2,4,6-trimethyl heptane. Available at: [Link]
Technical Guide: Chromatographic Separation of 2-Hydroxy-4,6,6-trimethylheptanenitrile Isomers
Executive Summary This guide details the chromatographic strategies for resolving the four stereoisomers of 2-Hydroxy-4,6,6-trimethylheptanenitrile . As an aliphatic cyanohydrin with two chiral centers (C2 and C4), this...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the chromatographic strategies for resolving the four stereoisomers of 2-Hydroxy-4,6,6-trimethylheptanenitrile . As an aliphatic cyanohydrin with two chiral centers (C2 and C4), this molecule presents a dual challenge: separating diastereomers (physically distinct) and enantiomers (optically distinct), while managing the thermal instability inherent to
-hydroxy nitriles.
This document compares two validated methodologies:
High-Performance Liquid Chromatography (HPLC): The preferred method for direct analysis of thermally labile cyanohydrins using polysaccharide-based chiral stationary phases (CSPs).
Gas Chromatography (GC): A high-efficiency alternative requiring derivatization to prevent on-column decomposition.
Structural Analysis & Separation Strategy
The Stereochemical Challenge
The molecule contains two stereocenters, resulting in
distinct isomers:
Pair A (Enantiomers): (2R, 4R) and (2S, 4S)
Pair B (Enantiomers): (2R, 4S) and (2S, 4R)
Note: Pair A and Pair B are diastereomers of each other.
Thermal Instability Warning
Cyanohydrins exist in equilibrium with their parent carbonyl and hydrogen cyanide. At elevated temperatures (typical of GC injectors), underivatized 2-Hydroxy-4,6,6-trimethylheptanenitrile risks reverting to 4,6,6-trimethylheptan-2-one and HCN .
Implication: Direct GC is contraindicated. Derivatization (Silylation) is mandatory for GC workflows.
Implication: HPLC is the gold standard for native compound analysis.
Method Selection Decision Tree
Figure 1: Decision workflow for selecting the appropriate chromatographic technique based on sample stability and preparation capabilities.
Method A: Chiral HPLC (Recommended)
Best for: Direct analysis, thermally unstable samples, preparative isolation.
Principles of Separation
Since the molecule lacks strong chromophores (only a weak nitrile absorbance at ~190-210 nm), detection requires low-UV monitoring or universal detectors (RI/ELSD). Separation relies on the "three-point interaction" model using Amylose or Cellulose carbamate derivatives.
Experimental Protocol
Stationary Phase:
Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent).
> 1.5 (Baseline) for all 4 peaks on Amylose phases
Run Time
15 – 25 minutes
Method B: Chiral GC (High Efficiency)
Best for: High-throughput screening, trace analysis, complex matrices.
Principles of Separation
Direct injection causes degradation. We must block the hydroxyl group using Trimethylsilylation (TMS) .[2] This stabilizes the molecule and lowers the boiling point. Separation is achieved using Cyclodextrin (CD) derivative columns, where the TMS group interacts with the hydrophobic CD cavity.
Solvent: Add 500 µL anhydrous Pyridine or Ethyl Acetate.
Reaction: Incubate at 60°C for 30 minutes.
Cool: Cool to room temperature before injection.
Experimental Protocol
Stationary Phase:
Column: Diethyl-tert-butylsilyl-β-cyclodextrin (e.g., Hydrodex β-6TBDM or Cyclosil-B).
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.
GC Conditions:
Injector: Split/Splitless (Split ratio 50:1), 250°C.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Oven Program:
Initial: 80°C (Hold 1 min)
Ramp: 2°C/min to 160°C
Final: Hold 5 min.
Detector: FID (280°C) or MS (SIM mode for m/z 73 [TMS] and molecular ion).
Expected Performance
Parameter
Value
Peak Shape
Sharp, symmetrical (due to TMS capping of -OH)
Resolution ()
> 2.0 (Superior to HPLC for complex mixtures)
LOD
< 1 ppm (FID), < 10 ppb (MS)
Comparative Data Summary
The following table contrasts the two methods to assist in selection:
Feature
Method A: Chiral HPLC
Method B: Chiral GC-FID/MS
Target Analyte
Native Cyanohydrin
TMS-Derivative
Sample Prep
Filtration only (Simple)
Derivatization (Complex)
Thermal Risk
None (Ambient Temp)
High (Requires stabilization)
Sensitivity
Moderate (Weak Chromophore)
High (FID/MS response)
Cost per Run
High (Solvents)
Low (Gas)
Resolution
Good ()
Excellent ()
Isomer Separation Workflow
Figure 2: Logical hierarchy of separation.[3] Note that while achiral phases can separate diastereomers, chiral phases are required to resolve all four components fully.
References
Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[4] Link
Sigma-Aldrich. (2024). The Use of Derivatization Reagents for Gas Chromatography (GC).[2][5][6] MilliporeSigma Technical Library. Link
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[4] Pharm Anal Acta, 13:674. Link
Drawell Analytical. (2023). 4 Key Differences Between GC and HPLC. Drawell Analytical Blog. Link
A Comparative Guide to Quantitative Analysis of 2-Hydroxy-4,6,6-trimethylheptanenitrile Residues
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Hydroxy-4,6,6-trimethylheptanenitrile residues. Designed for researchers, scientists, and professionals i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Hydroxy-4,6,6-trimethylheptanenitrile residues. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of various analytical techniques, offering insights into method selection, protocol optimization, and data interpretation. Our focus is on providing a robust framework for developing and validating analytical methods with the highest standards of scientific integrity.
Introduction to 2-Hydroxy-4,6,6-trimethylheptanenitrile and the Imperative of Residue Analysis
2-Hydroxy-4,6,6-trimethylheptanenitrile is an organic nitrile compound whose presence as a residual impurity in pharmaceutical manufacturing, environmental samples, or consumer products necessitates sensitive and accurate quantification.[1][2] The detection and quantification of such residues are critical for ensuring product quality, patient safety, and compliance with regulatory standards.[1] The chemical structure of this analyte, possessing both a hydroxyl and a nitrile functional group, presents unique analytical challenges and opportunities that will be explored in this guide.
The choice of an analytical method is paramount and depends on several factors, including the nature of the sample matrix, the required sensitivity, and the desired throughput.[3] This guide will primarily focus on the two most powerful and widely adopted techniques for the analysis of organic residues: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Key Quantitative Methodologies
The selection of an appropriate analytical technique is a critical decision in method development.[3] Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, making them suitable for trace-level residue analysis.[4][5] However, the physicochemical properties of 2-Hydroxy-4,6,6-trimethylheptanenitrile will ultimately dictate the more suitable approach.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[4][6] Given the likely volatility of 2-Hydroxy-4,6,6-trimethylheptanenitrile, GC-MS stands as a primary candidate for its quantitative analysis.
Principle: In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column.[1] The separated components then enter a mass spectrometer, where they are ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio.[7]
Causality in Experimental Choices:
Injection Technique: A split/splitless injector is commonly used. For trace analysis, a splitless injection maximizes the amount of analyte reaching the column, thereby enhancing sensitivity.
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for separating a wide range of organic compounds.[8]
Ionization: Electron Impact (EI) ionization is a standard and robust method that generates reproducible fragmentation patterns, which are invaluable for compound identification through spectral library matching.[9]
Advantages: High chromatographic resolution, extensive compound libraries for identification, and high sensitivity, especially for volatile analytes.[1]
Limitations: Requires the analyte to be thermally stable and sufficiently volatile. Derivatization may be necessary for polar compounds to improve their volatility and chromatographic behavior.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For compounds that are less volatile, thermally labile, or highly polar, LC-MS/MS is the preferred method.[5][6][10]
Principle: LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column.[1] The eluent from the LC column is then introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The use of a tandem mass spectrometer (e.g., a triple quadrupole) allows for highly selective and sensitive detection through Multiple Reaction Monitoring (MRM).[4]
Causality in Experimental Choices:
Mobile Phase: A typical mobile phase for reversed-phase LC consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization efficiency.[8][11]
Stationary Phase: A C18 column is a versatile choice for the separation of a broad range of organic molecules.
Ionization Source: ESI is a soft ionization technique suitable for polar molecules and is likely to be effective for 2-Hydroxy-4,6,6-trimethylheptanenitrile.
Detection Mode: MRM provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte.[12]
Advantages: Suitable for a wide range of compounds, including non-volatile and thermally sensitive ones.[1] High sensitivity and selectivity are achieved with MS/MS detection.[5]
Limitations: Matrix effects can be more pronounced than in GC-MS, potentially affecting quantification accuracy.
Data Presentation: Comparative Overview
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Can be significant, requiring matrix-matched standards
Compound Identification
Excellent, with extensive spectral libraries
Good, based on retention time and MRM transitions
Typical Application
Analysis of volatile and semi-volatile organic compounds
Broad applicability, including polar and non-volatile compounds[10]
Experimental Protocols: A Step-by-Step Guide
The following protocol for GC-MS analysis is a representative workflow. It is crucial to validate any analytical method for its intended purpose.[13][14]
Recommended Protocol: Quantitative Analysis by GC-MS
This protocol outlines a general procedure for the quantification of 2-Hydroxy-4,6,6-trimethylheptanenitrile residues in a soluble matrix.
1. Sample Preparation (Extraction and Clean-up):
Accurately weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Vortex for 2 minutes to ensure thorough extraction.
Centrifuge at 4000 rpm for 10 minutes.
Carefully transfer the supernatant to a clean tube.
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
The extract is now ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature: 280 °C
Injection Mode: Splitless (1 µL injection volume)
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes
Ramp: 10 °C/min to 280 °C
Hold: 5 minutes at 280 °C
Carrier Gas: Helium at a constant flow of 1.2 mL/min
MS Source Temperature: 230 °C
MS Quadrupole Temperature: 150 °C
Ionization Mode: Electron Impact (EI) at 70 eV
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for confirmation.
3. Calibration and Quantification:
Prepare a series of calibration standards of 2-Hydroxy-4,6,6-trimethylheptanenitrile in the extraction solvent, ranging from the expected limit of quantification (LOQ) to the upper end of the linear range.
Inject the calibration standards to generate a calibration curve.
Inject the prepared sample extracts.
Quantify the analyte concentration in the samples by comparing the peak area to the calibration curve.
4. Method Validation:
The method should be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13]
Visualization of the Analytical Workflow
The following diagram illustrates the key stages of the quantitative analysis workflow.
Caption: Workflow for the quantitative analysis of organic residues.
Conclusion
The quantitative analysis of 2-Hydroxy-4,6,6-trimethylheptanenitrile residues can be effectively achieved using either GC-MS or LC-MS/MS. The choice between these powerful techniques will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the physicochemical properties of the analyte. GC-MS is a strong candidate if the compound is sufficiently volatile and thermally stable, while LC-MS/MS offers greater versatility for a wider range of compounds. Regardless of the chosen method, rigorous validation is essential to ensure the reliability and accuracy of the results.
References
Guidelines for the validation of analytical methods used in residue studies in animal tissues - Regional Representation for the Americas - WOAH. [Link]
Choosing the Right Analytical Methods for Cleaning Validation - Pharmallies. [Link]
Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review - MDPI. [Link]
Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals - ResearchGate. [Link]
Analytical methods for mixed organic chemical residues and contaminants in food - PMC. [Link]
Analytical Methods for Cleaning Validation - Scholars Research Library. [Link]
Actual Process Impurity or an Analytical Artifact? A Case Study Involving Conversion of Amide to Nitrile to Uncover the Truth and Mitigate - ACS Publications. [Link]
Choosing which analytical techniques to use for residue analysis - Jordi Labs. [Link]
Sample Preparation: A Comprehensive Guide - Organomation. [Link]
SUPPLEMENTARY MATERIAL Title page High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) And H NMR Analysis of Metha - SciSpace. [Link]
Residue Analysis: A Comprehensive Overview - Tox Lab. [Link]
An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene - MDPI. [Link]
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. [Link]
Quantitative profiling of biomarkers related to B‐vitamin status, tryptophan metabolism and inflammation in human plasma by liquid chromatography - bevital. [Link]
Gas chromatography and mass spectroscopic determination of phytocompounds - Scholars Research Library. [Link]